molecular formula C21H19N3O4 B605096 Sabizabulin CAS No. 1332881-26-1

Sabizabulin

Cat. No.: B605096
CAS No.: 1332881-26-1
M. Wt: 377.4 g/mol
InChI Key: WQGVHOVEXMOLOK-UHFFFAOYSA-N
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Description

Sabizabulin (also known as VERU-111) is an investigational, orally bioavailable small molecule that functions as a potent cytoskeleton disruptor for research applications. Its primary research value lies in its unique dual mechanism of action; it targets the colchicine-binding site on the β-tubulin subunit and a novel site on the α-tubulin subunit, causing cross-linking and subsequent depolymerization of microtubules . This mechanism directly inhibits cell division and induces apoptosis, making it a valuable compound for studying cancer biology and therapeutic strategies . In preclinical and clinical research, this compound has demonstrated significant antitumor activity. A Phase Ib/II clinical study in men with metastatic castration-resistant prostate cancer (mCRPC) showed a promising objective response rate and a median radiographic progression-free survival of 11.4 months, with durable responses observed . The compound is also under investigation for breast cancer, where research indicates it effectively suppresses tumor growth and metastasis in HER2+ and triple-negative breast cancer (TNBC) models, overcoming taxane resistance with a favorable safety profile devoid of significant neurotoxicity or neutropenia . Its oral bioavailability and ability to bypass P-glycoprotein-mediated drug resistance make it a particularly useful tool for exploring new oncological pathways and combination therapies . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[2-(1H-indol-3-yl)-1H-imidazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-26-17-8-12(9-18(27-2)20(17)28-3)19(25)16-11-23-21(24-16)14-10-22-15-7-5-4-6-13(14)15/h4-11,22H,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGVHOVEXMOLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN=C(N2)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332881-26-1
Record name Sabizabulin
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Record name (2-(1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone
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Record name Sabizabulin
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Foundational & Exploratory

Sabizabulin: A Technical Overview of its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabizabulin (also known as VERU-111) is an orally bioavailable, first-in-class small molecule that acts as a cytoskeleton disruptor.[1] It is under investigation for its potential therapeutic applications in various cancers, including metastatic castration-resistant prostate cancer (mCRPC) and HER2+ breast cancer, as well as for its antiviral properties against viruses like SARS-CoV-2.[1][2] This technical guide provides an in-depth overview of this compound's chemical properties, synthesis, and its mechanism of action at the molecular level.

Chemical Structure and Properties

This compound is a novel chemical entity with a bis-indole structure.[2] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name [2-(1H-indol-3-yl)-1H-imidazol-5-yl]-(3,4,5-trimethoxyphenyl)methanonePubChem
Molecular Formula C₂₁H₁₉N₃O₄PubChem
Molecular Weight 377.4 g/mol PubChem
CAS Number 1332881-26-1PubChem
Synonyms VERU-111, ABI-231MedchemExpress, PubChem

Synthesis of this compound

The synthesis of this compound involves a multi-step process. While detailed, step-by-step industrial synthesis protocols are proprietary, the general synthetic strategy reported in the scientific literature involves the creation of the core 2-aryl-4-benzoyl-imidazole (ABI) scaffold. This is typically achieved through an imidazoline cyclization reaction. The key precursors for this reaction are a diamine intermediate and indolyl-3-carboxyaldehyde. This approach allows for the efficient generation of this compound and its analogues for structure-activity relationship (SAR) studies.

Mechanism of Action: A Dual Approach

This compound exerts its therapeutic effects through a dual mechanism of action: disruption of the microtubule network and induction of apoptosis. It is a potent tubulin inhibitor that binds to the colchicine binding site on β-tubulin and also forms strong hydrogen bonds with a unique site on α-tubulin.[3] This cross-linking of α and β tubulin subunits inhibits microtubule polymerization and leads to microtubule depolymerization and fragmentation.[3]

The disruption of the cytoskeleton has several downstream effects:

  • Cell Cycle Arrest: It blocks the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase.[3][4]

  • Induction of Apoptosis: this compound treatment activates caspase-3 and caspase-9 and leads to the cleavage of poly(ADP-ribose) polymerase (PARP), key events in the apoptotic cascade.[3] It also modulates the expression of Bcl-2 family proteins, inducing the expression of pro-apoptotic Bax and Bad while inhibiting the expression of anti-apoptotic Bcl-2 and Bcl-xl.[5]

  • Antiviral Activity: By disrupting the microtubule network, this compound interferes with the intracellular transport of viral particles, which is a crucial step for viral replication and propagation.[1][2]

Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.

Sabizabulin_Mechanism_of_Action This compound This compound Tubulin α/β-Tubulin Heterodimers (Colchicine Binding Site) This compound->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization This compound->Microtubule_Polymerization Inhibits Microtubule_Depolymerization Microtubule Depolymerization & Fragmentation This compound->Microtubule_Depolymerization Induces Tubulin->Microtubule_Polymerization Leads to Cytoskeleton_Disruption Cytoskeleton Disruption Microtubule_Depolymerization->Cytoskeleton_Disruption Mitotic_Spindle Mitotic Spindle Formation Cytoskeleton_Disruption->Mitotic_Spindle Inhibits Viral_Transport Intracellular Viral Transport Cytoskeleton_Disruption->Viral_Transport Inhibits Apoptosis Apoptosis Cytoskeleton_Disruption->Apoptosis G2_M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2_M_Arrest Required for progression beyond G2_M_Arrest->Apoptosis Caspase_Activation Caspase-9 & Caspase-3 Activation Apoptosis->Caspase_Activation PARP_Cleavage PARP Cleavage Apoptosis->PARP_Cleavage Bcl2_Family Modulation of Bcl-2 Family (↑ Bax, Bad; ↓ Bcl-2, Bcl-xl) Apoptosis->Bcl2_Family

This compound's mechanism of action leading to cell cycle arrest and apoptosis.

Quantitative Data

In Vitro Antiproliferative Activity

This compound has demonstrated potent antiproliferative activity across a range of cancer cell lines with IC₅₀ values in the low nanomolar range.

Cell LineCancer TypeIC₅₀ (nM)Source
Melanoma (average)Melanoma5.2MedchemExpress
Prostate (average)Prostate Cancer5.2MedchemExpress
Panc-1 (24h)Pancreatic Cancer25MedchemExpress
AsPC-1 (24h)Pancreatic Cancer35MedchemExpress
HPAF-II (24h)Pancreatic Cancer35MedchemExpress
Panc-1 (48h)Pancreatic Cancer11.8MedchemExpress
AsPC-1 (48h)Pancreatic Cancer15.5MedchemExpress
HPAF-II (48h)Pancreatic Cancer25MedchemExpress
BT474HER2+ Breast CancerLow nanomolarPubMed
SKBR3HER2+ Breast CancerLow nanomolarPubMed
Pharmacokinetic Properties

Pharmacokinetic studies have shown that this compound is orally bioavailable.

ParameterValueSource
T₁/₂ (Half-life) ~5 hoursNIH
Time to Steady State Within 5 days of daily dosingNIH
Effect of High-Fat Meal Minimal effect on AUC, delayed Tₘₐₓ, lower CₘₐₓNIH
Clinical Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Clinical trials in heavily pretreated mCRPC patients have shown promising results.

EndpointValueSource
Objective Response Rate (ORR) 20.7%OncLive
Median Radiographic Progression-Free Survival (rPFS) 11.4 monthsOncLive
PSA Decline 29% of patientsOncLive
>50% PSA Decline 8% of patientsOncLive
Antiviral Activity

Preclinical studies have demonstrated this compound's potential as an antiviral agent.

VirusEndpointConcentration (nM)Source
Vaccinia Virus Inhibition Concentration 50% (IC₅₀)15.7Veru Inc.
Vaccinia Virus Inhibition Concentration 90% (IC₉₀)27Veru Inc.

Experimental Protocols

Cell Proliferation (MTS) Assay

To determine the growth inhibitory effect of this compound, MTS assays are commonly performed.

  • Cancer cells (e.g., BT474, SKBR3) are seeded in 96-well plates at a density of 5,000 cells per well.

  • After allowing the cells to adhere, they are treated with increasing concentrations of this compound, a vehicle control, and often compared with other microtubule-targeting agents like paclitaxel or colchicine.

  • The cells are incubated for a specified period (e.g., 72 or 96 hours).

  • Following incubation, an MTS reagent is added to each well, and the plates are incubated further to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.

  • The absorbance is measured using a plate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control cells to determine the IC₅₀ values.[6]

Western Blotting for Apoptosis Markers

To assess the induction of apoptosis, the expression levels of key apoptotic proteins are analyzed by Western blotting.

  • Cells are treated with various concentrations of this compound (e.g., 10, 20, 50, 100 nM) for a set time (e.g., 24 hours).

  • Total protein is extracted from the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Protein concentration is determined using a protein assay (e.g., Bradford assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • The membrane is blocked and then incubated with primary antibodies against apoptotic markers such as cleaved PARP, phosphorylated BCL2, and cleaved caspase-3. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system. Densitometry analysis can be performed to quantify the protein expression levels.[7]

In Vivo Xenograft Tumor Growth Assay

The antitumor efficacy of this compound in vivo can be evaluated using xenograft models.

  • Immuno-compromised mice (e.g., NSG mice) are inoculated with human cancer cells (e.g., BT474 cells) to establish tumors.

  • Once tumors reach a palpable size, the mice are randomized into treatment groups.

  • This compound is administered orally (e.g., 17 mg/kg) on a specified schedule. A vehicle control group and a positive control group (e.g., paclitaxel administered intraperitoneally) are also included.

  • Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • The tumor tissues can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[7]

Below is a diagram illustrating a typical experimental workflow for evaluating this compound's efficacy.

Sabizabulin_Experimental_Workflow In_Vitro In Vitro Studies Cell_Culture Cancer Cell Lines (e.g., Prostate, Breast, Pancreatic) In_Vitro->Cell_Culture Proliferation_Assay Proliferation Assay (MTS) Cell_Culture->Proliferation_Assay Colony_Formation Colony Formation Assay Cell_Culture->Colony_Formation Apoptosis_Assay Apoptosis Assay (Western Blot) Cell_Culture->Apoptosis_Assay IC50_Determination IC₅₀ Determination Proliferation_Assay->IC50_Determination In_Vivo In Vivo Studies IC50_Determination->In_Vivo Informs Xenograft_Model Xenograft/PDX Mouse Model In_Vivo->Xenograft_Model Drug_Administration Oral Administration of this compound Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Growth Measurement Drug_Administration->Tumor_Measurement Efficacy_Evaluation Antitumor Efficacy Evaluation Tumor_Measurement->Efficacy_Evaluation Clinical_Trials Clinical Trials Efficacy_Evaluation->Clinical_Trials Warrants Phase_I_II Phase Ib/II Studies in Patients (e.g., mCRPC) Clinical_Trials->Phase_I_II Safety_Tolerability Safety & Tolerability Assessment Phase_I_II->Safety_Tolerability Efficacy_Endpoints Efficacy Assessment (ORR, rPFS) Phase_I_II->Efficacy_Endpoints Clinical_Outcome Clinical Outcome Safety_Tolerability->Clinical_Outcome Efficacy_Endpoints->Clinical_Outcome

A generalized experimental workflow for the preclinical and clinical evaluation of this compound.

Conclusion

This compound is a promising, orally bioavailable microtubule inhibitor with a distinct mechanism of action that differentiates it from other tubulin-targeting agents like taxanes. Its ability to disrupt the cytoskeleton, induce apoptosis, and overcome drug resistance mechanisms makes it a compelling candidate for the treatment of various cancers. Furthermore, its antiviral properties broaden its potential therapeutic applications. The favorable safety profile observed in clinical trials, with a lack of significant neurotoxicity and neutropenia, further enhances its clinical potential. Ongoing and future research will continue to elucidate the full therapeutic utility of this novel compound.

References

Preclinical Pharmacology of Sabizabulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sabizabulin (formerly VERU-111) is a novel, orally bioavailable small molecule that functions as a microtubule disruptor.[1][2] Its unique mechanism of action, which involves binding to the colchicine site on β-tubulin and cross-linking α- and β-tubulin subunits, leads to microtubule depolymerization and disruption of the cellular cytoskeleton.[1] This activity confers potent anti-cancer, anti-inflammatory, and antiviral properties, as demonstrated in a range of preclinical models. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used in these evaluations.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the disruption of microtubule dynamics. Microtubules are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell structure.

1.1. Microtubule Targeting: this compound is a colchicine binding site inhibitor (CBSI) that uniquely targets both α- and β-tubulin subunits of microtubules.[1][3] This interaction inhibits microtubule formation and induces their depolymerization, leading to a cascade of downstream cellular events.[1]

1.2. Downstream Cellular Effects:

  • Cell Cycle Arrest: By disrupting the mitotic spindle, this compound causes cell cycle arrest in the G2/M phase.[1][4]

  • Induction of Apoptosis: The sustained G2/M arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases 3 and 9 and the cleavage of poly (ADP-ribose) polymerase (PARP).[1][4] this compound has also been shown to modulate the expression of apoptosis-associated proteins, including increasing Bax and Bad while decreasing Bcl-2 and Bcl-xl.[4]

  • Disruption of Intracellular Transport: Microtubules serve as tracks for the transport of various cellular components. In prostate cancer models, this compound has been shown to disrupt the transport of the androgen receptor (AR) into the nucleus.[2][5][6] In the context of viral infections, it inhibits the intracellular trafficking of viral particles, a crucial step for viral replication and spread.[7][8]

A diagram illustrating the proposed mechanism of action of this compound is provided below.

Sabizabulin_Mechanism_of_Action This compound Mechanism of Action This compound This compound (Oral Administration) Microtubules Microtubules (α- and β-tubulin) This compound->Microtubules Binds to Colchicine Site & Cross-links Tubulin Depolymerization Microtubule Depolymerization This compound->Depolymerization Induces Microtubules->Depolymerization Spindle_Disruption Mitotic Spindle Disruption Depolymerization->Spindle_Disruption Transport_Disruption Intracellular Transport Disruption Depolymerization->Transport_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle_Disruption->G2M_Arrest AR_Transport Androgen Receptor Nuclear Transport Transport_Disruption->AR_Transport Inhibits Viral_Transport Viral Particle Transport Transport_Disruption->Viral_Transport Inhibits Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers Anticancer_Effect Anticancer Effect Apoptosis->Anticancer_Effect AR_Inhibition Inhibition of AR Signaling AR_Transport->AR_Inhibition Antiviral_Effect Antiviral Effect Viral_Transport->Antiviral_Effect AR_Inhibition->Anticancer_Effect

Caption: this compound's mechanism of action targeting microtubule dynamics.

Anti-Cancer Activity

This compound has demonstrated potent anti-cancer activity across a range of preclinical cancer models, including those resistant to taxanes.[3]

2.1. In Vitro Efficacy

This compound exhibits low nanomolar inhibitory concentrations (IC50) against various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Exposure Time (hours)Citation
Melanoma (panel average)Melanoma5.2Not Specified[4]
Prostate (panel average)Prostate Cancer5.2Not Specified[4]
Panc-1Pancreatic Cancer2524[4]
Panc-1Pancreatic Cancer11.848[4]
AsPC-1Pancreatic Cancer3524[4]
AsPC-1Pancreatic Cancer15.548[4]
HPAF-IIPancreatic Cancer3524[4]
HPAF-IIPancreatic Cancer2548[4]
BT474HER2+ Breast CancerLow nanomolarNot Specified[3]
SKBR3HER2+ Breast CancerLow nanomolarNot Specified[3]

2.2. In Vivo Efficacy

In animal models, orally administered this compound has shown significant tumor growth inhibition.

Cancer ModelAnimal ModelDosing RegimenOutcomeCitation
Pancreatic Cancer XenograftMouse50 µ g/mouse , intra-tumorally, 3x/week for 3 weeksEffective tumor growth inhibition compared to vehicle.[4]
BT474 Orthotopic XenograftMouse17 mg/kg, POSignificantly inhibited tumor growth relative to vehicle and paclitaxel. More effective than paclitaxel at reducing end-stage tumor volume and weight.[3]
HCI-12 HER2+ PDX ModelMouseNot SpecifiedInhibited lung metastases.[3]

2.3. Experimental Protocols

  • Cell Proliferation Assays:

    • Cell Lines: Panc-1, AsPC-1, HPAF-II, BT474, SKBR3.

    • Methodology: Cells were seeded in multi-well plates and treated with increasing concentrations of this compound for 24 or 48 hours. Cell viability was assessed using assays such as the MTS assay. IC50 values were calculated from dose-response curves.[3][4]

  • Xenograft Studies:

    • Animal Models: Immunocompromised mice (e.g., nude or NSG mice).

    • Tumor Implantation: Cancer cells (e.g., BT474) or patient-derived xenograft (PDX) tissue (e.g., HCI-12) were implanted orthotopically or subcutaneously.

    • Treatment: Once tumors reached a specified size, animals were randomized to receive vehicle control, this compound (administered orally), or a comparator drug (e.g., paclitaxel, administered intraperitoneally).

    • Endpoints: Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed. Metastatic burden was assessed by examining relevant organs (e.g., lungs).[3]

A diagram representing a typical in vivo xenograft study workflow is provided below.

Xenograft_Study_Workflow In Vivo Xenograft Study Workflow start Start implant Tumor Cell/PDX Implantation in Mice start->implant growth Tumor Growth to Palpable Size implant->growth randomize Randomization into Treatment Groups growth->randomize vehicle Vehicle Control (Oral) randomize->vehicle This compound This compound (Oral) randomize->this compound comparator Comparator Drug (e.g., Paclitaxel, IP) randomize->comparator treatment Treatment Period vehicle->treatment This compound->treatment comparator->treatment measurements Tumor Volume & Body Weight Measurements treatment->measurements Regularly endpoint Study Endpoint treatment->endpoint measurements->treatment analysis Tumor Excision, Weight Measurement, Metastasis Analysis endpoint->analysis end End analysis->end

Caption: A generalized workflow for a preclinical in vivo xenograft study.

Anti-inflammatory and Antiviral Activity

This compound has demonstrated broad-spectrum anti-inflammatory and host-targeted antiviral properties.

3.1. Anti-inflammatory Effects

In a mouse model of influenza-induced acute respiratory distress syndrome (ARDS), this compound treatment resulted in a significant reduction in key inflammatory cytokines and chemokines in bronchoalveolar lavage (BAL) fluid.[9]

Cytokine/ChemokineReduction vs. Control (%)p-valueCitation
Total Inflammatory Cells53%<0.01[9]
Keratinocyte-derived chemokine (KC)38%<0.01[9]
Interleukin-6 (IL-6)74%<0.001[9]
TNF-α36%<0.05[9]
Interferon-γ (IFN-γ)84%<0.001[9]
CXCL-1060%<0.001[9]

3.2. Antiviral Activity

This compound's antiviral activity stems from its ability to disrupt microtubule-dependent intracellular transport of viruses.

  • Poxvirus: In an in vitro study using vaccinia virus, this compound inhibited the release of the virus from infected cells and prevented its cell-to-cell spread.[7] The IC50 and IC90 for inhibiting cell-to-cell spread were 15.7 nM and 27 nM, respectively.[7]

3.3. Experimental Protocols

  • Influenza-Induced ARDS Model:

    • Animal Model: Mice.

    • Methodology: Mice were infected with H1N1 influenza virus via the intranasal route. Treatment with this compound, dexamethasone (as a control), or saline was initiated.

    • Endpoints: Clinical signs, lung function (e.g., Penh), and body weight were monitored. At the end of the study, BAL fluid was collected to measure inflammatory cell counts and cytokine levels. Lung tissue was examined via histopathology.[9]

  • In Vitro Poxvirus Spread Assay:

    • Cell Line: BSC40 (African green monkey kidney cells).

    • Methodology: Cells were treated with different concentrations of this compound before being infected with vaccinia virus at a low multiplicity of infection.

    • Endpoint: The extent of cell-to-cell spread of the virus was quantified to determine the inhibitory concentrations.[7]

A diagram illustrating the dual anti-inflammatory and antiviral mechanism of this compound is provided below.

Antiviral_Antiinflammatory_Mechanism This compound's Dual Antiviral and Anti-inflammatory Action This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption Viral_Transport Viral Intracellular Transport Microtubule_Disruption->Viral_Transport Inhibits Inflammatory_Response Inflammatory Cell Activation & Cytokine Release Microtubule_Disruption->Inflammatory_Response Inhibits Antiviral_Effect Inhibition of Viral Replication & Spread Viral_Transport->Antiviral_Effect Antiinflammatory_Effect Reduction of Cytokine Storm Inflammatory_Response->Antiinflammatory_Effect

References

Sabizabulin's Dual Assault on Cancer: A Technical Guide to Cell Cycle Arrest and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sabizabulin (formerly VERU-111) is a novel, orally bioavailable, first-in-class small molecule that represents a significant advancement in the landscape of microtubule-targeting agents. It disrupts the cytoskeleton by binding to the colchicine site on β-tubulin and a unique site on α-tubulin, leading to the inhibition of microtubule polymerization and subsequent depolymerization. This dual action triggers a cascade of events within cancer cells, culminating in G2/M phase cell cycle arrest and the induction of apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic effects, supported by a compilation of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them a well-established target for anticancer therapies. This compound distinguishes itself from other microtubule-targeting agents, such as taxanes and vinca alkaloids, through its unique binding properties and mechanism of action. By inhibiting microtubule polymerization, this compound effectively halts the cell cycle at the G2/M checkpoint and activates the intrinsic apoptotic pathway, leading to programmed cell death in a wide range of cancer types, including those resistant to conventional chemotherapies.

Mechanism of Action: Microtubule Disruption

This compound exerts its primary effect by directly interacting with the tubulin subunits of microtubules. It binds to the colchicine-binding site on the β-tubulin subunit and establishes strong hydrogen bonds with a distinct site on the α-tubulin subunit. This cross-linking of α and β tubulin subunits inhibits their assembly into microtubules and promotes the disassembly of existing microtubules.[1] This disruption of microtubule dynamics is the initiating event that leads to cell cycle arrest and apoptosis.

Signaling Pathways

The disruption of microtubule integrity by this compound triggers a series of downstream signaling events that converge on cell cycle arrest and apoptosis.

Sabizabulin_Mechanism_of_Action cluster_this compound This compound cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction This compound This compound tubulin α/β-Tubulin Heterodimers This compound->tubulin Binds to Colchicine Site & α-tubulin microtubules Microtubules This compound->microtubules Inhibits Polymerization & Induces Depolymerization tubulin->microtubules Polymerization microtubules->tubulin Depolymerization g2m_arrest G2/M Arrest microtubules->g2m_arrest Disruption of Mitotic Spindle p53 p53 Activation g2m_arrest->p53 bcl2_family Modulation of Bcl-2 Family Proteins (↑Bax, Bad; ↓Bcl-2, Bcl-xL) g2m_arrest->bcl2_family p21 p21 (CDKN1A) Upregulation p53->p21 cyclinB1_CDK1 Cyclin B1/CDK1 Complex p21->cyclinB1_CDK1 Inhibition caspase9 Caspase-9 Activation bcl2_family->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

This compound's mechanism leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies of this compound, demonstrating its potent anti-cancer activity.

Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (nM)Reference
Panc-1Pancreatic Cancer25 (24h), 11.8 (48h)[2]
AsPC-1Pancreatic Cancer35 (24h), 15.5 (48h)[2]
HPAF-IIPancreatic Cancer35 (24h), 25 (48h)[2]
Melanoma Cell Line PanelMelanomaAverage of 5.2[2]
Prostate Cancer Cell Line PanelProstate CancerAverage of 5.2[2]
HER2+ Breast Cancer Cell LinesBreast CancerLow nanomolar range[3][4]
Triple-Negative Breast CancerBreast Cancer8-9[1]
Table 2: Phase Ib/II Clinical Trial Efficacy Data in Metastatic Castration-Resistant Prostate Cancer (mCRPC) (NCT03752099)
ParameterValuePatient PopulationReference
Objective Response Rate (ORR)20.7% (6/29)Patients with measurable disease (≥63 mg daily dose)[1][5]
PSA Declines29.2% (14/48)Evaluable patients[1][5]
≥50% PSA Decline8.3% (4/48)Evaluable patients[6]
Median Radiographic Progression-Free Survival (rPFS)11.4 monthsAll patients receiving ≥63 mg daily (n=55)[1][5][7]
Best Clinical Response (Objective Response or Stable Disease ≥5 cycles)37.5% (30/80)All patients in Phase Ib/II[8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Western Blotting for Cell Cycle and Apoptotic Proteins

Objective: To determine the effect of this compound on the expression levels of key proteins involved in cell cycle regulation (e.g., p53, p21, Cyclin B1, CDK1) and apoptosis (e.g., Bcl-2 family proteins, cleaved Caspase-3, cleaved Caspase-9, cleaved PARP).

Protocol:

  • Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for specified time periods.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p53, anti-p21, anti-Cyclin B1, anti-CDK1, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-cleaved Caspase-9, anti-cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.

Western_Blot_Workflow start Start: Cell Culture & this compound Treatment lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: Protein Expression Levels analysis->end

A generalized workflow for Western Blotting analysis.
Flow Cytometry for Cell Cycle Analysis

Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after this compound treatment.

Protocol:

  • Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and collecting the emission at ~617 nm.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Protocol:

  • Cell Culture and Treatment: Treat cells with this compound.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry. Annexin V-FITC is typically excited at 488 nm and emission is collected at ~525 nm, while PI is excited at 488 nm and emission is collected at ~617 nm.

  • Analysis:

    • Annexin V-negative, PI-negative: Viable cells.

    • Annexin V-positive, PI-negative: Early apoptotic cells.

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative, PI-positive: Necrotic cells.

Tubulin Polymerization Assay

Objective: To directly measure the effect of this compound on the in vitro polymerization of purified tubulin.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).

  • Assay Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of this compound, a positive control (e.g., colchicine), and a negative control (vehicle).

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

  • Analysis: Plot the absorbance over time to generate polymerization curves. Compare the curves for this compound-treated samples to the controls to determine its inhibitory effect on tubulin polymerization.

Conclusion

This compound presents a compelling profile as a potent, orally bioavailable microtubule-targeting agent with a distinct mechanism of action. Its ability to induce G2/M cell cycle arrest and apoptosis in a broad range of cancer cell lines, including those with resistance to other chemotherapeutics, underscores its potential as a valuable addition to the oncology armamentarium. The comprehensive data and methodologies presented in this guide provide a solid foundation for further research and development of this promising anti-cancer agent. The ongoing clinical trials will further delineate the therapeutic window and efficacy of this compound in various cancer indications.

References

Methodological & Application

Sabizabulin In Vitro Assay Protocols for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sabizabulin (also known as VERU-111) is a novel, orally bioavailable small molecule that acts as a microtubule disruptor.[1] It binds to the colchicine binding site on tubulin, leading to the inhibition of microtubule polymerization and subsequent disruption of the cytoskeleton.[1][2] This mechanism preferentially affects rapidly dividing cells, such as cancer cells, making this compound a promising therapeutic agent in oncology.[1] Preclinical studies have demonstrated its efficacy in various cancer models, including prostate, breast, and pancreatic cancer.[1][3][4] this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells and can overcome resistance to other microtubule-targeting agents like taxanes.[2][3]

This document provides detailed protocols for essential in vitro assays to evaluate the efficacy of this compound in cancer cell lines. The included methodologies cover the assessment of cell viability, apoptosis, cell cycle progression, and clonogenic survival.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting the microtubule network within cancer cells. Its primary mechanism involves binding to the colchicine site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[2] This disruption of microtubule dynamics leads to several downstream cellular events:

  • Disruption of Mitotic Spindle: Inhibition of microtubule formation prevents the proper assembly of the mitotic spindle, a critical structure for chromosome segregation during cell division.[2]

  • Cell Cycle Arrest: The failure of mitotic spindle formation activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[2][4]

  • Induction of Apoptosis: Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases 3 and 9, and the cleavage of poly (ADP-ribose) polymerase (PARP).[2]

Data Presentation

This compound IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.

Cell LineCancer TypeIncubation Time (hours)IC50 (nM)
Panc-1Pancreatic Cancer2425
4811.8
AsPC-1Pancreatic Cancer2435
4815.5
HPAF-IIPancreatic Cancer2435
4825
BT474HER2+ Breast CancerNot SpecifiedLow nanomolar range
SKBR3HER2+ Breast CancerNot SpecifiedLow nanomolar range
TNBC Cell LinesTriple-Negative Breast CancerNot Specified8-9
Melanoma Cell LinesMelanomaNot SpecifiedAverage of 5.2
Prostate Cancer Cell LinesProstate CancerNot SpecifiedAverage of 5.2

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the IC50 value of this compound in adherent cancer cell lines using a colorimetric MTS assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should be included.

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background (medium only) wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control for the desired time period.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-FITC fluorescence (indicating early apoptosis) is typically detected in the FL1 channel, and PI fluorescence (indicating late apoptosis/necrosis) in the FL2 or FL3 channel.

    • The cell populations will be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution in this compound-treated cancer cells using propidium iodide staining and flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells and treat with this compound as described in the apoptosis assay protocol.

  • Cell Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with cold PBS.

    • While vortexing gently, add cold 70% ethanol dropwise to the cell pellet to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

    • The data is typically displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined. This compound is expected to cause an accumulation of cells in the G2/M phase.[2][4]

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cancer cells after treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Crystal Violet staining solution (0.5% crystal violet in methanol)

  • 6-well plates

Procedure:

  • Cell Treatment and Seeding:

    • Treat a bulk population of cells with different concentrations of this compound for a defined period (e.g., 24 hours).

    • After treatment, harvest the cells, count them, and seed a low number of viable cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) into 6-well plates containing fresh, drug-free medium.

  • Colony Formation:

    • Incubate the plates for 1-3 weeks, allowing colonies to form. The medium can be changed every 3-4 days if necessary.

  • Staining and Counting:

    • When colonies are visible (typically >50 cells), wash the wells with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain the colonies with Crystal Violet solution for 15-30 minutes.

    • Gently wash the wells with water and allow them to air dry.

    • Count the number of colonies in each well.

  • Data Analysis:

    • Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the surviving fraction (SF) for each this compound concentration: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).

    • Plot the surviving fraction against the this compound concentration.

Mandatory Visualization

Sabizabulin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cancer Cell This compound This compound (Oral Administration) Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubules This compound->Microtubules Inhibits Polymerization MitoticSpindle Mitotic Spindle Formation This compound->MitoticSpindle Disrupts Tubulin->Microtubules Polymerization Microtubules->MitoticSpindle Required for CellCycle Cell Cycle Progression MitoticSpindle->CellCycle Enables G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Caspases Caspase-3 & 9 Activation Apoptosis->Caspases Activates PARP PARP Cleavage Caspases->PARP Leads to

Caption: this compound's mechanism of action in cancer cells.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture seed Seed Cells in Plates (96-well, 6-well) start->seed treat Treat with this compound (Dose-response) seed->treat viability Cell Viability Assay (MTS) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cellcycle Cell Cycle Analysis (PI Staining) treat->cellcycle clonogenic Clonogenic Assay treat->clonogenic ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cellcycle_dist Analyze Cell Cycle Distribution cellcycle->cellcycle_dist survival_frac Calculate Surviving Fraction clonogenic->survival_frac

Caption: General workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols: Determining the IC50 of Sabizabulin in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabizabulin (also known as VERU-111) is a novel, orally bioavailable, small molecule that targets the colchicine-binding site on tubulin, leading to the disruption of the microtubule network in cancer cells. This disruption culminates in cell cycle arrest at the G2/M phase and the induction of apoptosis, making it a promising therapeutic agent for various cancers, including breast cancer.[1][2][3] These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in breast cancer cell lines, along with an overview of its mechanism of action.

Data Presentation: IC50 of this compound in Breast Cancer Cell Lines

This compound has demonstrated potent anti-proliferative activity across a range of breast cancer cell lines, with IC50 values typically in the low nanomolar range.[2] The table below summarizes the reported IC50 values for this compound in various breast cancer subtypes.

Cell LineBreast Cancer SubtypeIC50 (nM)Reference
MDA-MB-231 Triple-Negative (TNBC)8 - 9[2]
MDA-MB-468 Triple-Negative (TNBC)Low nanomolar range[2]
BT474 HER2-positiveLow nanomolar range[2]
SKBR3 HER2-positiveLow nanomolar range[2]
AU565 HER2-positiveNot explicitly quantified, but this compound is effective[2]
JIMT-1 HER2-positive, lapatinib-resistantNot explicitly quantified, but this compound is effective[2]

Experimental Protocols

Determining the IC50 of this compound using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • This compound

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SKBR3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest breast cancer cells in their logarithmic growth phase.

    • Perform a cell count and determine cell viability (should be >95%).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for IC50 Determination

experimental_workflow Experimental Workflow for IC50 Determination cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Breast Cancer Cells harvest Harvest & Count Cells cell_culture->harvest seed Seed Cells in 96-well Plate harvest->seed prepare_drug Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_drug->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570nm calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of this compound.

This compound's Mechanism of Action: Signaling Pathway

sabizabulin_pathway This compound Signaling Pathway in Breast Cancer Cells cluster_this compound cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Regulation (G2/M Phase) cluster_apoptosis Apoptosis Induction This compound This compound microtubules Microtubule Polymerization This compound->microtubules Inhibits Polymerization tubulin α/β-Tubulin Dimers tubulin->microtubules Polymerization microtubules->tubulin Depolymerization g2m_arrest G2/M Arrest microtubules->g2m_arrest Disruption leads to cdc25c Cdc25C cyclinB_cdc2 Cyclin B1/Cdc2 Complex cdc25c->cyclinB_cdc2 Activates cyclinB_cdc2->g2m_arrest Promotes Mitosis bcl2 Bcl-2 Phosphorylation g2m_arrest->bcl2 Induces apoptosis Apoptosis g2m_arrest->apoptosis Leads to mitochondria Mitochondria bcl2->mitochondria Inhibits cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp parp->apoptosis

Caption: this compound's mechanism leading to apoptosis.

References

Application Notes and Protocols for Sabizabulin Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabizabulin (also known as VERU-111) is a novel, orally bioavailable, small molecule that targets the microtubule cytoskeleton.[1][2] It acts as a cytoskeleton disruptor by binding to the colchicine site of β-tubulin and also cross-linking α and β-tubulin subunits.[1] This interaction inhibits microtubule polymerization, leading to the disruption of the cytoskeleton, G2/M phase cell cycle arrest, and induction of apoptosis.[1][3] this compound has demonstrated potent anti-cancer activity in a variety of preclinical models, including those resistant to taxanes.[1][3] These application notes provide detailed protocols for investigating the effects of this compound on cancer cells in vitro.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the disruption of microtubule dynamics. This leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis.

Sabizabulin_Mechanism_of_Action cluster_this compound This compound cluster_cellular_effects Cellular Effects This compound This compound Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Disruption Tubulin->Microtubules Inhibits Polymerization G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase Caspase-3 & 9 Activation Apoptosis->Caspase PARP PARP Cleavage Caspase->PARP

Caption: this compound's mechanism of action targeting microtubule dynamics.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (nM)Exposure Time (hours)Reference
Melanoma (panel)MelanomaAverage 5.2Not Specified[4]
Prostate (panel)Prostate CancerAverage 5.2Not Specified[4]
Panc-1Pancreatic Cancer2524[4]
Panc-1Pancreatic Cancer11.848[4]
AsPC-1Pancreatic Cancer3524[4]
AsPC-1Pancreatic Cancer15.548[4]
HPAF-IIPancreatic Cancer3524[4]
HPAF-IIPancreatic Cancer2548[4]
TNBC (panel)Triple-Negative Breast Cancer8-9Not Specified[3]
BT474HER2+ Breast CancerLow nanomolarNot Specified[3]
SKBR3HER2+ Breast CancerLow nanomolarNot Specified[3]
VariousTaxane-Resistant Cancers0.6 - 1.3 (derivatives)Not Specified[5]

Experimental Protocols

General Cell Culture Conditions
  • Cell Lines: A variety of cancer cell lines can be used, including but not limited to those listed in Table 1.

  • Culture Medium: The appropriate culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin is recommended. Specific cell line datasheets should be consulted for optimal media.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[6]

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations for treatment. A vehicle control (DMSO in media) should always be included in experiments.

Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Evaluation start Start: Seed Cells treat Treat with this compound (and Vehicle Control) start->treat incubate Incubate (24-72h) treat->incubate viability Cell Viability Assay (e.g., MTS/MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) incubate->cell_cycle western Western Blot Analysis (e.g., Tubulin, Caspases, PARP) incubate->western end End: Data Analysis viability->end apoptosis->end cell_cycle->end western->end

Caption: A typical workflow for evaluating this compound's in vitro effects.

Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the effect of this compound on cell proliferation and viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).[4]

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[7] For the MTT assay, add 10 µL of MTT solution and incubate for 1-4 hours, followed by the addition of 100 µL of solubilization solution.[7]

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound treatment using flow cytometry.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (and a vehicle control) for the desired time.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with a complete medium.[8]

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer.[9]

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[9]

  • Incubate the cells in the dark at room temperature for 15-20 minutes.[9]

  • Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[9]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.[10]

  • Incubate the fixed cells on ice for at least 2 hours or overnight at 4°C.[10]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.[10]

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting changes in protein expression levels following this compound treatment.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against β-tubulin, cleaved Caspase-3, cleaved PARP, GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[11]

  • Determine the protein concentration of the lysates using a BCA assay.[12]

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.[11]

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[11]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[13]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12] Densitometry analysis can be performed to quantify protein expression levels relative to a loading control.

References

Application Notes and Protocols: Western Blot Analysis of Tubulin Polymerization after Sabizabulin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabizabulin (VERU-111) is an orally bioavailable, first-in-class small molecule that disrupts the cytoskeleton by targeting tubulin.[1][2] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[3] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is a key target for anticancer therapies. This compound binds to the colchicine binding site on β-tubulin and also to a unique site on α-tubulin, leading to the inhibition of microtubule polymerization and the induction of microtubule depolymerization.[2] This disruption of the microtubule network halts the proliferation of rapidly dividing cells, such as cancer cells, and is the basis of its therapeutic potential.[3]

This application note provides a detailed protocol for the analysis of tubulin polymerization in response to this compound treatment using Western blotting. By separating cellular lysates into soluble (unpolymerized) and polymerized tubulin fractions, this method allows for the quantitative assessment of this compound's efficacy in disrupting microtubule dynamics.

Data Presentation

The following table represents hypothetical quantitative data from a Western blot analysis of tubulin polymerization in cancer cells treated with this compound. The data illustrates the expected dose-dependent effect of this compound on the distribution of soluble and polymerized α-tubulin.

Table 1: Effect of this compound on the Ratio of Soluble and Polymerized α-Tubulin

TreatmentConcentration (nM)Soluble α-Tubulin (Relative Densitometry Units)Polymerized α-Tubulin (Relative Densitometry Units)% Polymerized Tubulin
Vehicle (DMSO)01.001.0050.0%
This compound101.250.7838.4%
This compound501.520.5125.1%
This compound1001.780.2311.4%

Note: The data presented in this table is representative of the expected outcome for a tubulin polymerization inhibitor and is intended for illustrative purposes.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental procedure, the following diagrams are provided.

This compound's Mechanism of Action This compound This compound Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Binds to Colchicine Site Tubulin->Inhibition Microtubule Microtubule Polymer Microtubule->Depolymerization Induces Depolymerization Inhibition->Microtubule Inhibits Polymerization CellCycleArrest G2/M Cell Cycle Arrest Inhibition->CellCycleArrest Depolymerization->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: this compound binds to tubulin, inhibiting polymerization and promoting depolymerization, leading to cell cycle arrest and apoptosis.

Western Blot Workflow for Tubulin Polymerization cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis CellCulture 1. Cell Culture & this compound Treatment Lysis 2. Cell Lysis in Microtubule-Stabilizing Buffer CellCulture->Lysis Fractionation 3. Ultracentrifugation to Separate Fractions Lysis->Fractionation Soluble Soluble Fraction (Supernatant) Fractionation->Soluble Polymerized Polymerized Fraction (Pellet) Fractionation->Polymerized SDSPAGE 4. SDS-PAGE Soluble->SDSPAGE Polymerized->SDSPAGE Transfer 5. Protein Transfer to PVDF Membrane SDSPAGE->Transfer Blocking 6. Membrane Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (anti-α-tubulin) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Densitometry 10. Densitometry Analysis Detection->Densitometry Quantification 11. Quantification of Soluble vs. Polymerized Tubulin Densitometry->Quantification

Caption: Workflow for analyzing tubulin polymerization by Western blot after this compound treatment.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Cancer cell line of interest (e.g., PC-3 for prostate cancer, MDA-MB-231 for breast cancer)

  • This compound: (VERU-111)

  • Dimethyl sulfoxide (DMSO): Vehicle control

  • Cell Culture Medium: Appropriate for the chosen cell line

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Microtubule-Stabilizing Buffer (MSB): 0.1 M PIPES (pH 6.9), 2 M glycerol, 5 mM MgCl₂, 2 mM EGTA, 0.5% Triton X-100, protease and phosphatase inhibitor cocktails.

  • Laemmli Sample Buffer (2X)

  • SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)

  • Running Buffer: (e.g., MOPS or MES SDS Running Buffer)

  • Transfer Buffer: (e.g., NuPAGE Transfer Buffer)

  • Polyvinylidene difluoride (PVDF) membranes: 0.45 µm

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibody: Mouse anti-α-tubulin antibody

  • Secondary Antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate: (e.g., ECL Western Blotting Substrate)

  • Imaging System: Capable of detecting chemiluminescence

Cell Culture and this compound Treatment
  • Seed the cancer cells in culture plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.

  • Allow the cells to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 nM) or vehicle (DMSO) for the desired time period (e.g., 24 hours).

Tubulin Fractionation
  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold Microtubule-Stabilizing Buffer (MSB).

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 10 minutes with occasional vortexing.

  • Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C to separate the soluble and polymerized tubulin fractions.

  • Carefully collect the supernatant, which contains the soluble (unpolymerized) tubulin fraction.

  • The pellet contains the polymerized tubulin fraction. Wash the pellet once with MSB and resuspend in an equal volume of 1X Laemmli sample buffer as the supernatant was collected in.

Western Blot Analysis
  • Determine the protein concentration of the soluble fractions using a BCA protein assay.

  • Normalize the volume of the soluble fractions to ensure equal protein loading. Mix the normalized soluble fractions with an equal volume of 2X Laemmli sample buffer.

  • Boil all samples (soluble fractions and resuspended pellets) at 95-100°C for 5 minutes.

  • Load equal amounts of protein from the soluble fractions and an equal volume of the resuspended pellet samples onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

Data Analysis
  • Quantify the band intensities for α-tubulin in both the soluble and polymerized fractions using densitometry software (e.g., ImageJ).

  • Calculate the percentage of polymerized tubulin for each treatment condition using the following formula: % Polymerized Tubulin = [Densitometry of Polymerized Fraction / (Densitometry of Soluble Fraction + Densitometry of Polymerized Fraction)] x 100.

  • Present the data in a tabular format for easy comparison.

Conclusion

This application note provides a comprehensive protocol for the Western blot analysis of tubulin polymerization following treatment with this compound. This method is a valuable tool for researchers and drug development professionals to quantitatively assess the in-vitro efficacy of this compound and other tubulin-targeting agents in disrupting microtubule dynamics, a critical mechanism in cancer therapy. The provided diagrams and detailed protocol offer a clear and structured approach to performing and interpreting these experiments.

References

Application Notes and Protocols: Cell Cycle Analysis of Sabizabulin-Treated Cells using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabizabulin (also known as VERU-111) is a novel, orally bioavailable small molecule that targets microtubules, the essential components of the cellular cytoskeleton.[1][2] It functions as a cytoskeleton disruptor by binding to the colchicine site on β-tubulin and also to a unique site on α-tubulin, leading to the inhibition of microtubule polymerization and the disruption of microtubule dynamics.[1][2][3] This disruption of the microtubule network interferes with critical cellular processes, including cell division.[2][3] Preclinical studies have demonstrated that this compound induces cell cycle arrest at the G2/M phase, which is followed by the activation of apoptotic pathways, making it a promising agent for cancer therapy.[1][4][5][6]

This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cultured cancer cells using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique for quantifying the DNA content of individual cells within a population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[7][8][9][10]

Mechanism of Action: this compound-Induced Cell Cycle Arrest

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division.[1][11][12] By inhibiting the polymerization of tubulin, this compound prevents the proper assembly of microtubules.[2] This interference activates the spindle assembly checkpoint, a critical cell cycle surveillance mechanism, leading to an arrest in the G2/M phase of the cell cycle.[1][5][6][13][14] Prolonged arrest at this checkpoint can trigger the intrinsic apoptotic pathway, ultimately leading to cancer cell death.[1][4]

Sabizabulin_Mechanism cluster_cell Cancer Cell This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin This compound->Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Microtubules->Spindle CellCycle Cell Cycle Progression (G2 to M phase) Spindle->CellCycle Spindle->CellCycle Arrest G2/M Arrest CellCycle->Arrest Apoptosis Apoptosis Arrest->Apoptosis Arrest->Apoptosis Cell_Cycle_Workflow cluster_workflow Experimental Workflow A 1. Cell Seeding B 2. This compound Treatment A->B C 3. Cell Harvesting B->C D 4. Fixation C->D E 5. Staining D->E F 6. Flow Cytometry Analysis E->F G 7. Data Interpretation F->G

References

Application Notes and Protocols for Anti-Angiogenesis Assays Using Sabizabulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabizabulin (also known as VERU-111) is an orally bioavailable, novel microtubule destabilizing agent that binds to the colchicine site of tubulin.[1][2] This interaction disrupts the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells.[3] Beyond its direct cytotoxic effects, preclinical studies have demonstrated that this compound also possesses potent anti-angiogenic properties, suggesting a multi-faceted mechanism of anti-tumor activity.[3][4]

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis.[5] By disrupting the tumor vasculature, anti-angiogenic therapies can inhibit tumor progression. As a microtubule-targeting agent, this compound's anti-angiogenic effects are thought to be mediated through the disruption of key signaling pathways that regulate angiogenesis, such as the Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) axis.

These application notes provide an overview of the anti-angiogenic properties of this compound, detailed protocols for key in vitro assays to evaluate its effects, and a summary of available quantitative data.

Mechanism of Anti-Angiogenesis

This compound's primary mechanism of action is the destabilization of microtubules. This disruption of the cellular cytoskeleton has downstream effects on signaling pathways crucial for angiogenesis. A key pathway affected is the HIF-1α pathway. Under hypoxic conditions typical of the tumor microenvironment, HIF-1α promotes the transcription of pro-angiogenic factors, most notably VEGF. Microtubules are essential for the efficient translation of HIF-1α mRNA. By disrupting the microtubule network, this compound can impair HIF-1α protein accumulation, leading to a subsequent decrease in VEGF secretion and a reduction in angiogenesis.

Sabizabulin_Anti_Angiogenesis_Pathway cluster_this compound This compound Action cluster_cellular_effects Cellular Effects cluster_angiogenesis Angiogenesis This compound This compound Microtubules Microtubule Destabilization This compound->Microtubules HIF1a_mRNA HIF-1α mRNA Trafficking & Translation Inhibition Microtubules->HIF1a_mRNA HIF1a_protein Decreased HIF-1α Protein Levels HIF1a_mRNA->HIF1a_protein VEGF_secretion Reduced VEGF Secretion HIF1a_protein->VEGF_secretion Angiogenesis_Inhibition Inhibition of Angiogenesis VEGF_secretion->Angiogenesis_Inhibition

Caption: this compound's anti-angiogenic signaling pathway.

Quantitative Data Summary

Preclinical studies have demonstrated the anti-angiogenic efficacy of this compound in vivo. The following table summarizes the quantitative data from a study using a triple-negative breast cancer (TNBC) xenograft model.

Experimental ModelTreatment GroupParameter MeasuredResultReference
MDA-MB-231 TNBC XenograftVehicle ControlCD31-positive cells (Microvessel Density)Baseline[4]
MDA-MB-231 TNBC XenograftThis compound (Dose 1)CD31-positive cells (Microvessel Density)Dose-dependent decrease[4]
MDA-MB-231 TNBC XenograftThis compound (Dose 2)CD31-positive cells (Microvessel Density)Further dose-dependent decrease[4]
MDA-MB-231 TNBC XenograftPaclitaxelCD31-positive cells (Microvessel Density)Significant decrease[4]

Experimental Protocols

To further characterize the anti-angiogenic effects of this compound, the following in vitro assays are recommended.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.

Tube_Formation_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis start Coat 96-well plate with Matrigel cells Seed HUVECs start->cells treatment Add this compound (various concentrations) cells->treatment incubation Incubate for 4-18 hours at 37°C, 5% CO2 treatment->incubation imaging Image tube formation (microscopy) incubation->imaging quantification Quantify tube length, branches, and loops imaging->quantification

Caption: Workflow for the endothelial cell tube formation assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Matrigel Basement Membrane Matrix

  • 96-well tissue culture plates

  • This compound stock solution

  • Inverted microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Thaw Matrigel on ice overnight.

  • Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.

  • Prepare serial dilutions of this compound in endothelial cell growth medium.

  • Add 100 µL of the HUVEC suspension to each Matrigel-coated well.

  • Immediately add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • After incubation, visualize the formation of capillary-like structures using an inverted microscope.

  • Capture images of multiple fields per well.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using image analysis software.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the ability of a confluent monolayer of endothelial cells to migrate and close a "wound" or "scratch," mimicking the migration of endothelial cells during angiogenesis.

Migration_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis start Seed HUVECs to confluency in a 24-well plate scratch Create a 'scratch' with a pipette tip start->scratch wash Wash with PBS to remove detached cells scratch->wash treatment Add medium with this compound (various concentrations) wash->treatment imaging_t0 Image scratch at T=0 treatment->imaging_t0 incubation Incubate for 12-24 hours imaging_t0->incubation imaging_tx Image scratch at T=x incubation->imaging_tx quantification Quantify wound closure area imaging_tx->quantification

Caption: Workflow for the endothelial cell migration (wound healing) assay.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution

  • Inverted microscope with imaging capabilities

  • Image analysis software

Protocol:

  • Seed HUVECs in a 24-well plate and grow them to a confluent monolayer.

  • Using a sterile 200 µL pipette tip, create a straight scratch across the center of each well.

  • Gently wash the wells twice with PBS to remove any detached cells.

  • Replace the PBS with fresh endothelial cell growth medium containing the desired concentrations of this compound or vehicle control.

  • Immediately capture images of the scratches at time 0.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Capture images of the same fields at various time points (e.g., 12 and 24 hours).

  • Measure the area of the scratch at each time point using image analysis software.

  • Calculate the percentage of wound closure for each treatment group compared to the vehicle control.

Endothelial Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of endothelial cells, a fundamental process in the expansion of new blood vessels.

Proliferation_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis start Seed HUVECs in a 96-well plate adhesion Allow cells to adhere (overnight) start->adhesion treatment Add medium with this compound (various concentrations) adhesion->treatment incubation Incubate for 24-72 hours treatment->incubation reagent Add proliferation reagent (e.g., MTT, WST-1) incubation->reagent readout Measure absorbance/ fluorescence reagent->readout

Caption: Workflow for the endothelial cell proliferation assay.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • 96-well tissue culture plates

  • This compound stock solution

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader (absorbance or luminescence)

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well.

  • Allow the cells to adhere and recover overnight.

  • Remove the medium and replace it with fresh medium containing serial dilutions of this compound or a vehicle control.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 to 72 hours.

  • At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for colorimetric or luminescent signal development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a promising anti-cancer agent with a dual mechanism of action that includes direct cytotoxicity to tumor cells and inhibition of angiogenesis. The provided protocols for in vitro anti-angiogenesis assays can be utilized to further elucidate and quantify the anti-angiogenic effects of this compound. The disruption of the HIF-1α/VEGF signaling axis through microtubule destabilization represents a key aspect of its anti-angiogenic activity. Further investigation into this mechanism will enhance our understanding of this compound's therapeutic potential in oncology.

References

Application Notes & Protocols: Sabizabulin Administration in Taxane-Resistant Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sabizabulin (formerly VERU-111) is a novel, orally bioavailable small molecule that disrupts the cytoskeleton by targeting tubulin. It represents a promising therapeutic agent for cancers that have developed resistance to taxanes, a cornerstone of chemotherapy. Taxanes, such as paclitaxel and docetaxel, function by stabilizing microtubules, leading to mitotic arrest and apoptosis.[1] However, their efficacy is often limited by resistance mechanisms, including the overexpression of drug efflux pumps like P-glycoprotein (P-gp) and mutations or altered expression of tubulin isotypes (e.g., βIII-tubulin).[1]

This compound offers a distinct mechanism of action. It binds to the colchicine binding site on the β-tubulin subunit and a unique site on the α-tubulin subunit, leading to microtubule depolymerization and fragmentation.[2] This action effectively arrests the cell cycle in the G2/M phase and induces apoptosis.[2] Crucially, this compound is not a substrate for P-gp, allowing it to bypass this common resistance pathway.[2][3] Preclinical studies in various xenograft models, including those resistant to taxanes, have demonstrated its potent anti-tumor and anti-metastatic activity.[2][3][4][5]

These application notes provide a summary of quantitative data and detailed protocols for the administration and evaluation of this compound in taxane-resistant xenograft models, intended for researchers in oncology and drug development.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies, demonstrating the efficacy of this compound in both in vitro and in vivo models, with a focus on taxane-resistant contexts.

Table 1: In Vitro Proliferation Inhibition by this compound

Cell LineCancer TypeKey CharacteristicsIC50 (nM)Reference
BT474HER2+ Breast CancerER+/PR+/HER2+Low Nanomolar[3][5]
SKBR3HER2+ Breast CancerER-/PR-/HER2+Low Nanomolar[3][5]
Various Cell LinesProstate CancerTaxane-ResistantNot Specified[4]
Various Cell LinesTriple-Negative Breast CancerAnthracycline/Taxane-ResistantNot Specified[4]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeTreatment GroupDosage & AdministrationOutcomeReference
BT474 Orthotopic HER2+ Breast CancerThis compound17 mg/kg, PO, 3x/weekSignificantly inhibited tumor growth vs. vehicle and paclitaxel. Reduced end-stage tumor volume and weight.[3]
Paclitaxel10 mg/kg, IP, 3x/weekInhibited tumor growth vs. vehicle, but less effective than this compound.[3]
VehicleIP, 3x/weekControl group.[3]
HCI-12 PDX HER2+ Breast CancerThis compoundNot SpecifiedInhibited lung metastasis, comparable to paclitaxel.[3]
Prostate Cancer Prostate CancerThis compound Derivative [I]Not SpecifiedInhibited growth of paclitaxel-resistant xenografts.[4]

Experimental Protocols

The following protocols provide detailed methodologies for establishing taxane-resistant xenograft models and administering this compound for efficacy studies.

Protocol 1: Establishment of Orthotopic Taxane-Resistant Breast Cancer Xenografts (Adapted from BT474 Model)

1. Animal Models:

  • Female, 5-6 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used.

  • Allow mice to acclimatize for at least one week prior to experimentation, with ad libitum access to food and water.[6] All procedures must be approved by the institution's animal care and use committee.

2. Cell Preparation:

  • Culture taxane-resistant human breast cancer cells (e.g., BT474, or a cell line in which resistance has been induced) under standard sterile conditions.

  • On the day of injection, harvest cells using trypsin, wash with cold PBS, and centrifuge.

  • Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL. Keep on ice.[7]

3. Orthotopic Implantation:

  • Anesthetize the mouse using isoflurane (2% in oxygen).

  • Clean the injection site over the fourth mammary fat pad with 70% ethanol.

  • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the mammary fat pad using a 27G needle.

  • Monitor the mice for tumor development.

4. Tumor Growth Monitoring:

  • Tumors are typically palpable within 1-2 weeks.

  • Measure tumor dimensions 2-3 times per week using a digital caliper.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[6]

  • When average tumor volume reaches 100-150 mm³, randomize mice into treatment and control groups.

Protocol 2: this compound Preparation and Administration

1. Formulation:

  • This compound is an orally bioavailable agent.

  • For preclinical studies, it is typically formulated in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose). The exact formulation should be based on the manufacturer's or supplier's recommendation.

2. Administration:

  • For a study using a 17 mg/kg dose, calculate the required volume for each mouse based on its body weight.

  • Administer the calculated dose via oral gavage (PO).

  • The dosing schedule used in the BT474 xenograft model was three times per week.[3] This schedule should be maintained consistently throughout the study.

  • The control group should receive an equivalent volume of the vehicle alone.

  • A positive control group, such as paclitaxel (10 mg/kg, intraperitoneal injection, 3x/week), can also be included for comparison.[3]

Protocol 3: Assessment of Anti-Tumor Efficacy

1. Tumor Volume and Body Weight:

  • Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the treatment period. Body weight is a key indicator of treatment toxicity.

2. Endpoint Analysis:

  • The study endpoint may be defined by a specific tumor volume (e.g., 1500 mm³), a specific time point (e.g., 33 days), or signs of morbidity.

  • At the endpoint, euthanize mice according to institutional guidelines.

  • Excise the primary tumors and record their final weight and volume.

3. Metastasis Assessment (for metastatic models like HCI-12 PDX):

  • Harvest relevant organs, such as the lungs.

  • Visually inspect for surface metastatic nodules.

  • Fix tissues in 10% neutral buffered formalin for subsequent histopathological analysis (e.g., Hematoxylin and Eosin staining) to confirm and quantify metastatic lesions.

4. Apoptosis and Biomarker Analysis:

  • A portion of the tumor tissue can be snap-frozen in liquid nitrogen or fixed for immunohistochemistry (IHC) or Western blot analysis.

  • Analyze markers of apoptosis (e.g., cleaved caspase-3, cleaved PARP) and cell cycle progression to confirm this compound's mechanism of action in vivo.[3]

Visualizations: Diagrams and Workflows

This compound's Mechanism of Action

Sabizabulin_MoA cluster_microtubule Microtubule cluster_cell Cancer Cell α-tubulin α-tubulin Stable Microtubule Stable Microtubule β-tubulin β-tubulin β-tubulin->Stable Microtubule Polymerization Unstable/Depolymerized Unstable/Depolymerized Stable Microtubule->Unstable/Depolymerized Depolymerization G2/M Arrest G2/M Arrest Unstable/Depolymerized->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis This compound This compound This compound->α-tubulin Cross-links This compound->Unstable/Depolymerized Induces Colchicine Site Colchicine Binding Site This compound->Colchicine Site Binds Taxane Taxane Taxane->Stable Microtubule Promotes/ Stabilizes

Caption: Mechanism of this compound vs. Taxanes on microtubule dynamics.

Overcoming Taxane Resistance

Resistance_Mechanism cluster_taxane Taxane Action & Resistance cluster_this compound This compound Action Taxane Taxane (e.g., Paclitaxel) Apoptosis_T Apoptosis Taxane->Apoptosis_T Inhibits Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Pgp->Taxane Efflux (Resistance) Bypass_Pgp Not a P-gp Substrate Tubulin_mut βIII-tubulin Overexpression Tubulin_mut->Taxane Reduces Binding (Resistance) Bypass_Tubulin Binds Different Site This compound This compound Apoptosis_S Apoptosis This compound->Apoptosis_S Inhibits Cancer Cell This compound->Bypass_Pgp This compound->Bypass_Tubulin

Caption: How this compound bypasses common taxane resistance mechanisms.

Experimental Workflow for Xenograft Studies

workflow arrow arrow A 1. Animal Acclimatization (1 week) C 3. Orthotopic/Subcutaneous Implantation of Cells A->C B 2. Cell Culture & Preparation (Taxane-Resistant Line) B->C D 4. Tumor Growth Monitoring (Caliper Measurement) C->D E 5. Randomization into Groups (Tumor Volume ~100-150 mm³) D->E F 6. Treatment Administration - Vehicle (Control) - this compound (Oral) - Taxane (IP, Optional) E->F G 7. Ongoing Monitoring (Tumor Volume & Body Weight) F->G H 8. Endpoint Reached (Tumor size / Time) G->H I 9. Euthanasia & Tissue Harvest (Tumor, Lungs, etc.) H->I J 10. Data Analysis - Tumor Growth Inhibition - Final Tumor Weight - Metastasis Quantification - Biomarker Analysis (IHC) I->J

Caption: General experimental workflow for this compound efficacy testing.

References

Application Note: In Vitro Antiviral Efficacy of Sabizabulin Using a Viral Plaque Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sabizabulin is an investigational, orally available, small molecule that acts as a microtubule disruptor.[1][2][3] It binds to the colchicine binding site on the beta-subunit of tubulin and a novel site on the alpha-subunit, leading to the depolymerization of microtubules.[1] This disruption of the microtubule network interferes with critical cellular processes, including intracellular transport, which is exploited by many viruses for replication and dissemination.[3][4][5] this compound has demonstrated both antiviral and anti-inflammatory properties and has been evaluated in clinical trials for severe COVID-19, where it significantly reduced mortality.[2][6][7] Preclinical studies have also shown its efficacy against other viruses, such as poxviruses.[8][9][10]

This application note provides a detailed protocol for evaluating the in vitro antiviral activity of this compound using a viral plaque assay, a standard method for quantifying infectious virus particles. The provided data and protocols are intended to guide researchers in assessing the potential of this compound as a broad-spectrum antiviral agent.

Mechanism of Action

This compound's antiviral activity is host-directed, targeting the cellular microtubule network rather than a specific viral component.[8][9] Viruses rely on intact microtubules for various stages of their lifecycle, including entry, intracellular trafficking of viral components, assembly, and egress.[3][4][5] By causing microtubule depolymerization, this compound effectively inhibits these processes, thereby preventing viral replication and spread.[1][3] This host-targeting mechanism suggests a potential for broad-spectrum activity and a higher barrier to the development of viral resistance.

cluster_cell Infected Host Cell Virus Virus Tubulin Tubulin Dimers Virus->Tubulin Utilizes for transport This compound This compound This compound->Tubulin Binds to α and β subunits Microtubules Microtubules This compound->Microtubules Inhibits Polymerization & Causes Depolymerization Tubulin->Microtubules Polymerization Replication Viral Replication & Assembly Microtubules->Replication Facilitates transport Egress Viral Egress Replication->Egress Leads to Progeny New Virus Particles Egress->Progeny Release of

Figure 1: Mechanism of this compound's antiviral action.

Data Presentation

The following tables summarize the quantitative data from preclinical in vitro studies of this compound against vaccinia virus, a prototypical poxvirus. These studies utilized a plaque assay to determine the effective concentrations for inhibiting viral release and cell-to-cell spread.

Table 1: Inhibition of Vaccinia Virus Extracellular Enveloped Virus (EEV) Release

CompoundCell LineVirusParameterValue (nM)
This compoundBSC40VacciniaIC5024.3[10]
This compoundBSC40VacciniaIC9037.8[10]

Table 2: Inhibition of Vaccinia Virus Cell-to-Cell Spread

CompoundCell LineVirusParameterValue (nM)
This compoundBSC40VacciniaIC5015.7[9][10]
This compoundBSC40VacciniaIC9027[9][10]

IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration.

Experimental Protocols

This section provides a detailed protocol for a viral plaque reduction assay to evaluate the antiviral activity of this compound. This protocol is adapted for a 6-well plate format and can be modified for other plate sizes.

Materials:

  • Cell Line: BSC40 (African green monkey kidney cells) or other appropriate host cells for the virus of interest.

  • Virus: Vaccinia virus or other lytic virus.

  • This compound: Stock solution of known concentration.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Infection Medium: DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin.

  • Overlay Medium: 2X Infection Medium mixed 1:1 with 1.6% SeaPlaque Agarose.

  • Staining Solution: 0.1% Crystal Violet in 20% ethanol.

  • Phosphate-Buffered Saline (PBS).

  • 6-well tissue culture plates.

  • Sterile tubes and pipettes.

Protocol:

  • Cell Seeding:

    • One day prior to infection, seed the 6-well plates with the host cell line at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for BSC40 cells).

    • Incubate at 37°C with 5% CO2 overnight.

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of this compound in infection medium. Based on the available data, a starting concentration range of 1 nM to 100 nM is recommended.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound dilutions.

  • Virus Dilution and Infection:

    • On the day of the experiment, confirm that the cell monolayers are confluent.

    • Prepare dilutions of the viral stock in infection medium to achieve approximately 50-100 plaque-forming units (PFU) per well.

    • Aspirate the cell culture medium from the wells and wash the monolayers once with PBS.

    • Add 200 µL of the diluted virus to each well.

    • Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

  • This compound Treatment and Overlay:

    • While the virus is adsorbing, prepare the overlay medium. Melt the 1.6% agarose and cool it to 42°C in a water bath. Mix equal volumes of the 2X infection medium (warmed to 37°C) and the melted agarose.

    • After the 1-hour incubation, aspirate the viral inoculum from the wells.

    • Add 2 mL of the prepared this compound dilutions (or vehicle control) in overlay medium to each well.

    • Allow the overlay to solidify at room temperature for 20-30 minutes.

  • Incubation:

    • Incubate the plates at 37°C with 5% CO2 for 2-4 days, or until plaques are visible.

  • Plaque Visualization and Counting:

    • To visualize the plaques, add 1 mL of staining solution to each well and incubate for 30-60 minutes at room temperature.

    • Gently wash the wells with water to remove the excess stain and allow the plates to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control using the following formula: % Plaque Reduction = [(Number of plaques in control wells - Number of plaques in treated wells) / Number of plaques in control wells] x 100

    • Determine the IC50 and IC90 values by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualization of Experimental Workflow

cluster_workflow Viral Plaque Assay Workflow A Day 1: Seed host cells in 6-well plates B Day 2: Prepare this compound & virus dilutions A->B C Infect cell monolayer with virus (1 hr) B->C D Aspirate inoculum & add this compound in agarose overlay C->D E Incubate for 2-4 days D->E F Stain with Crystal Violet E->F G Count plaques & calculate % inhibition F->G H Determine IC50 and IC90 values G->H

References

Troubleshooting & Optimization

Addressing Sabizabulin-induced gastrointestinal toxicity in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) toxicity in in vivo studies with Sabizabulin (VERU-111).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable, first-in-class small molecule that disrupts microtubule polymerization by binding to the colchicine site on tubulin.[1][2] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells.[2][3] Its mechanism differs from taxanes, which stabilize microtubules.[4] this compound is also being investigated for its antiviral and anti-inflammatory properties.[2][5][6][7]

Q2: What are the most common gastrointestinal side effects of this compound observed in clinical trials?

The most frequently reported treatment-related adverse events in clinical trials are gastrointestinal toxicities, primarily diarrhea, nausea, and vomiting.[1][8][9][10][11] These are generally mild to moderate (Grade 1-2) and can often be managed with supportive care.[3][9]

Q3: At what doses do gastrointestinal toxicities become more pronounced?

In a phase 1b/2 study in men with metastatic castration-resistant prostate cancer, the incidence of treatment-related adverse events, including diarrhea, increased at dose levels of 63 mg and above.[1] The maximum tolerated dose was determined to be 72 mg, with Grade 3 diarrhea being a dose-limiting toxicity.[10][12] Consequently, the recommended phase 2 dose was established at 63 mg daily.[1][9][12]

Q4: How has this compound-induced gastrointestinal toxicity been managed in clinical settings?

In clinical trials, low-grade gastrointestinal adverse events were managed with supportive care, such as anti-diarrheal medications.[3] In some instances of more severe toxicity, dose interruption or reduction was employed to resolve the symptoms.[8][9]

Troubleshooting Guide for In Vivo Experiments

This guide addresses potential issues and provides experimental strategies for researchers observing gastrointestinal toxicity in animal models treated with this compound.

Issue 1: Significant weight loss and diarrhea observed in animals treated with this compound.

  • Question: What is the likely cause of diarrhea and weight loss, and how can I investigate it?

  • Answer: this compound's mechanism as a microtubule disruptor can affect rapidly dividing cells, including the epithelial cells of the gastrointestinal tract. This can lead to mucosal damage, malabsorption, and secretory diarrhea. To investigate this, you can assess intestinal permeability and histopathology.

Issue 2: How to experimentally assess intestinal barrier integrity after this compound treatment.

  • Question: What is a standard method to quantify intestinal permeability in vivo?

  • Answer: The fluorescein isothiocyanate-dextran (FITC-dextran) permeability assay is a widely used method.[13][14][15] It involves oral gavage of FITC-dextran and subsequent measurement of its concentration in the plasma. Increased levels of FITC-dextran in the blood indicate compromised intestinal barrier function.

Issue 3: Investigating the inflammatory response in the gut due to this compound.

  • Question: How can I determine if this compound is causing inflammation in the gastrointestinal tract?

  • Answer: You can quantify inflammatory markers in intestinal tissue homogenates or serum. Key biomarkers to measure include cytokines like TNF-α, IL-6, and IL-1β, as well as myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration. Histopathological analysis of intestinal tissue sections stained with Hematoxylin and Eosin (H&E) can also reveal signs of inflammation, such as immune cell infiltration, edema, and epithelial damage.

Issue 4: Potential impact of this compound on the gut microbiome.

  • Question: Could this compound be altering the gut microbiome, contributing to GI toxicity?

  • Answer: While direct evidence for this compound is lacking, many anticancer drugs are known to induce dysbiosis, which can exacerbate gastrointestinal side effects.[16] To investigate this, you can perform 16S rRNA gene sequencing of fecal samples from control and this compound-treated animals to analyze changes in the composition and diversity of the gut microbiota.

Quantitative Data from Clinical Trials

Table 1: Incidence of Common Gastrointestinal Adverse Events with this compound (All Grades)

Adverse EventPhase 1b (All Doses)[11]Phase 1b/2 (≥63 mg Dose)[3]
Diarrhea38/39 (97.4%)32/55 (58.2%)
Nausea21/39 (53.8%)17/55 (30.9%)
Vomiting8/39 (20.5%)4/55 (7.3%)
Fatigue24/39 (61.5%)18/55 (32.7%)

Table 2: Incidence of Grade ≥3 Gastrointestinal Adverse Events with this compound

Adverse EventPhase 1b (All Doses)[11]Phase 1b/2 (≥63 mg Dose)[17]
Diarrhea3/39 (7.7%)4/55 (7.4%)
Nausea3/39 (7.7%)Not Reported
Vomiting1/39 (2.6%)Not Reported
Fatigue3/39 (7.7%)3/55 (5.6%)

Experimental Protocols

Protocol 1: In Vivo Intestinal Permeability Assessment using FITC-Dextran
  • Animal Preparation: Fast mice for 4-6 hours with free access to water.[14]

  • FITC-Dextran Administration: Administer FITC-dextran (e.g., 4 kDa, 80 mg/mL in PBS) via oral gavage at a dose of 150 µL per mouse.[14][15]

  • Blood Collection: After 4 hours, collect blood via cardiac puncture or retro-orbital bleeding into heparinized tubes.[14][15]

  • Plasma Separation: Centrifuge the blood at 3,000 x g for 10 minutes at 4°C to separate the plasma.[15]

  • Fluorescence Measurement: Dilute the plasma with PBS and measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[13]

  • Data Analysis: Generate a standard curve using known concentrations of FITC-dextran to quantify the concentration in the plasma samples.

Protocol 2: Quantification of Inflammatory Markers in Intestinal Tissue
  • Tissue Collection: Euthanize animals and collect sections of the small and large intestine.

  • Tissue Homogenization: Homogenize the intestinal tissue in a suitable lysis buffer containing protease inhibitors.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the total protein concentration in the supernatant using a BCA or Bradford assay.

  • ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant, normalized to the total protein concentration.

  • MPO Assay: Myeloperoxidase (MPO) activity can be measured spectrophotometrically as an index of neutrophil infiltration.

Visualizations

Sabizabulin_Mechanism_GI_Toxicity cluster_this compound This compound Action cluster_epithelium Intestinal Epithelium cluster_symptoms Clinical Manifestations This compound This compound Tubulin α/β Tubulin Subunits This compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization CryptCells Rapidly Dividing Crypt Cells Microtubule->CryptCells Affects CellCycleArrest G2/M Cell Cycle Arrest CryptCells->CellCycleArrest Apoptosis Increased Apoptosis CellCycleArrest->Apoptosis Barrier Compromised Intestinal Barrier Function Apoptosis->Barrier Diarrhea Diarrhea Barrier->Diarrhea WeightLoss Weight Loss Barrier->WeightLoss Nausea Nausea/Vomiting

Caption: Proposed mechanism of this compound-induced GI toxicity.

Experimental_Workflow_GI_Toxicity cluster_treatment In Vivo Experiment cluster_analysis Analysis of GI Toxicity cluster_outcome Endpoint Assessment start Administer this compound to Animal Model observe Observe Clinical Signs (Diarrhea, Weight Loss) start->observe perm Assess Intestinal Permeability (FITC-Dextran Assay) observe->perm histo Histopathological Analysis (H&E Staining) observe->histo inflam Measure Inflammatory Markers (ELISA, MPO Assay) observe->inflam micro Analyze Gut Microbiome (16S rRNA Sequencing) observe->micro conclusion Correlate Findings to Understand Mechanism of Toxicity perm->conclusion histo->conclusion inflam->conclusion micro->conclusion

Caption: Experimental workflow for investigating GI toxicity.

References

Technical Support Center: Overcoming Experimental Variability in Sabizabulin Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming experimental variability in studies involving Sabizabulin (also known as VERU-111). The following information is curated to address specific issues that may be encountered during in-vitro experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is designed in a question-and-answer format to directly address common challenges and provide actionable solutions.

1. Drug Preparation and Handling

  • Q: How should I prepare and store this compound stock solutions?

    • A: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (generally recommended to be below 0.5%) to avoid solvent-induced cytotoxicity.[2][3] For in vivo studies, a specific formulation involving DMSO, PEG300, Tween 80, and ddH2O has been described.[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2]

  • Q: I'm observing precipitation of this compound in my culture medium. What should I do?

    • A: Precipitation can occur if the final concentration of this compound exceeds its solubility in the culture medium or if the DMSO concentration is too high, causing the drug to fall out of solution upon dilution. To troubleshoot this:

      • Ensure your stock solution is fully dissolved before diluting it in the medium.

      • Perform serial dilutions to reach your final desired concentration, rather than a single large dilution.

      • Consider the composition of your culture medium, as high concentrations of certain components could potentially affect drug solubility.[4]

      • Visually inspect the medium for any signs of precipitation after adding this compound. If observed, prepare a fresh dilution.

2. Cell Culture and Assay Variability

  • Q: My IC50 values for this compound are inconsistent across experiments. What are the potential causes?

    • A: Inconsistent IC50 values are a common issue in in-vitro studies and can be attributed to several factors:

      • Cell Density: The number of cells seeded per well can significantly impact the apparent cytotoxicity of a compound.[3][5][6][7][8] It is critical to optimize and maintain a consistent cell seeding density for all experiments. A density that allows for logarithmic growth throughout the duration of the assay is recommended.

      • Cell Line Stability: Cancer cell lines can exhibit genetic and phenotypic drift over time and with increasing passage number, leading to changes in drug sensitivity.[9] It is advisable to use low-passage number cells and regularly authenticate your cell lines.

      • Assay Duration: The length of drug exposure can influence the IC50 value. Ensure you are using a consistent incubation time for all experiments.

      • Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with compounds, affecting their activity.[10] Using a consistent source and concentration of FBS is important for reproducibility.

      • Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity). Variability can arise from the specific assay used. Ensure you are using the same assay and protocol consistently.

  • Q: I am observing significant "edge effects" in my multi-well plate assays. How can I minimize this?

    • A: Edge effects, where cells in the outer wells of a plate behave differently from those in the inner wells, are a common source of variability. To mitigate this:

      • Ensure proper humidification in the incubator to minimize evaporation from the outer wells.

      • Avoid seeding cells in the outermost wells; instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.

      • Ensure even temperature distribution within the incubator and allow plates to equilibrate to room temperature before adding reagents.

  • Q: My cells show morphological changes after this compound treatment that are difficult to quantify. How can I objectively assess the drug's effect?

    • A: this compound, as a microtubule disruptor, is expected to induce changes in cell morphology.[11] While microscopy is useful for qualitative assessment, for quantitative data, consider the following assays:

      • Cell Cycle Analysis: this compound is known to cause G2/M cell cycle arrest.[1][12] Flow cytometry analysis of DNA content (e.g., using propidium iodide staining) can quantify the percentage of cells in each phase of the cell cycle.

      • Apoptosis Assays: this compound induces apoptosis.[12][13][14] This can be quantified by measuring the activity of caspases (e.g., caspase-3/7) or by using assays that detect markers of apoptosis like Annexin V staining.

      • Cytotoxicity Assays: Standard cytotoxicity assays such as MTT, MTS, or LDH release assays provide a quantitative measure of cell viability.[5]

3. Specific Assay Troubleshooting

  • Q: I am having trouble resolving the G2/M peak in my cell cycle analysis after this compound treatment. What could be the issue?

    • A: Poor resolution of cell cycle phases in flow cytometry can be due to several factors:

      • Incorrect Staining: Ensure that the DNA staining dye (e.g., propidium iodide) is used at the optimal concentration and that RNase is included to prevent staining of double-stranded RNA.

      • Cell Clumps: Clumps of cells can be misinterpreted by the flow cytometer. Ensure you have a single-cell suspension by gentle pipetting or passing the cells through a cell strainer.

      • Flow Rate: Running samples at a high flow rate can decrease resolution. Use a low flow rate for cell cycle analysis.[15][16]

      • Instrument Settings: Incorrect voltage and compensation settings can lead to poor peak resolution. Ensure your instrument is properly calibrated.[17]

  • Q: My caspase activity assay is showing high background or inconsistent results with this compound treatment. What should I check?

    • A: High background or variability in caspase assays can be due to:

      • Lysis Buffer Inefficiency: Ensure complete cell lysis to release caspases.

      • Substrate Instability: Prepare the caspase substrate solution fresh and protect it from light.

      • Incubation Time: Optimize the incubation time for the enzymatic reaction to be within the linear range.[18]

      • Controls: Always include appropriate controls, such as untreated cells (negative control) and cells treated with a known apoptosis inducer (positive control).

Data Summary Tables

Table 1: In-Vitro Potency of this compound (IC50) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
Melanoma and Prostate Cancer Panel (average)Melanoma, Prostate5.2[9][19]
Panc-1Pancreatic25 (24h), 11.8 (48h)[19]
AsPC-1Pancreatic35 (24h), 15.5 (48h)[19]
HPAF-IIPancreatic35 (24h), 25 (48h)[19]
BT474HER2+ Breast CancerLow nanomolar range[13][20]
SKBR3HER2+ Breast CancerLow nanomolar range[13][20]
Taxane-Resistant TNBC modelsTriple-Negative Breast CancerNot specified, but effective[21]

Table 2: Preclinical and Clinical Observations of this compound's Effects

Experimental SystemObserved EffectReference
In-vitro (various cancer cell lines)G2/M cell cycle arrest[1][12]
In-vitro (various cancer cell lines)Induction of apoptosis (Caspase 3/9 activation, PARP cleavage)[12][13][14]
In-vitro (HER2+ breast cancer cells)Inhibition of clonogenicity[13][14]
In-vivo (prostate cancer xenografts)Inhibition of tumor growth[22]
Phase Ib/II Clinical Trial (mCRPC)Median radiographic progression-free survival of 11.4 months (at ≥ 63 mg daily)[12]
Phase Ib/II Clinical Trial (mCRPC)Objective tumor responses[12]

Detailed Experimental Protocols

Protocol 1: General Cytotoxicity Assay (e.g., MTS/MTT)

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and perform a cell count.

    • Seed cells in a 96-well plate at a pre-optimized density in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Assay Procedure (MTS example):

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound and a vehicle control for the chosen duration.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them in a centrifuge tube.

    • Wash the cells with cold PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

    • Use appropriate software to gate the single-cell population and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.

Mandatory Visualizations

Sabizabulin_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Tubulin_dimer α/β-Tubulin Dimer This compound->Tubulin_dimer Binds to colchicine site and a novel site Microtubule Microtubule This compound->Microtubule Inhibits polymerization & induces depolymerization Tubulin_dimer->Microtubule Polymerization G2M_arrest G2/M Phase Arrest Microtubule->G2M_arrest Disruption of mitotic spindle AR_transport_inhibition Androgen Receptor Transport Inhibition Microtubule->AR_transport_inhibition Disruption of intracellular transport Viral_transport_inhibition Viral Particle Transport Inhibition Microtubule->Viral_transport_inhibition Disruption of intracellular transport Apoptosis Apoptosis G2M_arrest->Apoptosis

Caption: this compound's mechanism of action targeting microtubule dynamics.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Treatment Treat with this compound (and controls) Stock_Solution->Treatment Cell_Culture Maintain Cell Culture (low passage) Seeding Seed Cells (Optimized Density) Cell_Culture->Seeding Seeding->Treatment Incubation Incubate (Defined Duration) Treatment->Incubation Endpoint Perform Endpoint Assay (e.g., MTS, Flow Cytometry) Incubation->Endpoint Data_Acquisition Acquire Data (Plate Reader/Flow Cytometer) Endpoint->Data_Acquisition Normalization Normalize to Controls Data_Acquisition->Normalization IC50_Calculation Calculate IC50 or Analyze Cell Cycle Normalization->IC50_Calculation Interpretation Interpret Results IC50_Calculation->Interpretation Troubleshooting_Logic cluster_drug Drug-Related Issues cluster_cell Cell-Related Issues cluster_assay Assay-Related Issues Inconsistent_Results Inconsistent Experimental Results? Check_Stock Verify Stock Solution (Concentration, Storage) Inconsistent_Results->Check_Stock Yes Check_Passage Check Cell Passage Number Inconsistent_Results->Check_Passage Yes Check_Protocol Review Assay Protocol (Incubation times, Reagents) Inconsistent_Results->Check_Protocol Yes Check_Dilution Check Dilution Method (Precipitation) Check_Stock->Check_Dilution Check_Density Verify Seeding Density Check_Passage->Check_Density Check_Health Assess Cell Health (Viability, Morphology) Check_Density->Check_Health Check_Controls Validate Controls (Positive, Negative, Vehicle) Check_Protocol->Check_Controls Check_Instrument Calibrate Instrument Check_Controls->Check_Instrument

References

Sabizabulin In Vitro Efficacy: A Technical Support Guide on the Impact of Serum Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential impact of serum concentration on the in vitro efficacy of Sabizabulin (also known as VERU-111). All information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How does the concentration of Fetal Bovine Serum (FBS) in my cell culture medium potentially affect the IC50 value of this compound?

A1: The concentration of FBS can significantly influence the apparent in vitro potency of this compound. Serum contains proteins, most notably albumin, that can bind to small molecule drugs like this compound.[1][2][3] This binding reduces the concentration of free, unbound drug available to interact with its target, tubulin, within the cancer cells. Consequently, a higher concentration of FBS may lead to an increase in the calculated IC50 value of this compound, as more total drug is required to achieve the same effective intracellular concentration.

Q2: I observed a significant shift in this compound's IC50 value when I changed my FBS lot. What could be the cause?

A2: Lot-to-lot variability in FBS is a common issue in cell culture experiments. Different lots of FBS can have varying concentrations of proteins, growth factors, and other components that can influence both cell growth and drug-protein binding. A new lot of FBS with a higher protein concentration could lead to increased sequestration of this compound, resulting in a higher apparent IC50. It is crucial to qualify new lots of FBS to ensure consistency in your experiments.

Q3: What is the recommended range of FBS concentration for in vitro studies with this compound?

A3: While many published studies on this compound utilize a standard 10% FBS concentration, the optimal percentage can depend on the specific cell line and the goals of the experiment. If you are investigating the direct cellular effects of this compound, using a lower serum concentration (e.g., 2-5%) for the duration of the drug treatment can minimize the confounding effects of serum protein binding. However, it is important to ensure that the cell line remains viable and healthy at the chosen serum concentration. For longer-term assays like clonogenic assays, a higher serum concentration may be necessary to support colony formation.

Q4: Could serum proteins affect this compound's ability to induce apoptosis and cell cycle arrest?

A4: Yes, by reducing the effective concentration of free this compound, higher serum levels could diminish the drug's downstream effects, including apoptosis and G2/M cell cycle arrest. If you observe weaker than expected induction of apoptosis (e.g., less PARP cleavage) or a less pronounced cell cycle block at a given this compound concentration, it is worth considering the potential influence of the serum concentration in your assay.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound across experiments.

Potential Cause Troubleshooting Step
Variable Serum Concentration Ensure the same concentration of FBS is used in all related experiments. If you are preparing media in batches, ensure thorough mixing.
FBS Lot-to-Lot Variability Qualify new lots of FBS by running a pilot experiment with a standard this compound concentration curve and comparing the results to the previous lot.
Cell Seeding Density Inconsistent cell numbers at the start of the experiment can lead to variable results. Optimize and standardize your cell seeding density for each cell line.
Incubation Time Ensure that the incubation time with this compound is consistent across all experiments.

Problem 2: this compound appears less potent than expected based on published data.

Potential Cause Troubleshooting Step
High Serum Concentration The published data may have been generated using a lower serum concentration. Try reducing the FBS concentration during drug treatment (e.g., to 2% or 5%) after allowing the cells to attach in 10% FBS.
High Protein Binding The specific cell line you are using might be cultured in a medium that is supplemented with additional proteins, or the FBS lot you are using may have an unusually high protein content.
Cell Line Sensitivity The inherent sensitivity to this compound can vary between different cancer cell lines.
Drug Stability Ensure that your stock solution of this compound is properly stored and has not degraded.

Data Presentation

Table 1: Hypothetical Impact of FBS Concentration on this compound IC50 in Prostate Cancer Cell Lines (PC-3)

This table illustrates the potential effect of varying FBS concentrations on the half-maximal inhibitory concentration (IC50) of this compound in PC-3 prostate cancer cells after a 72-hour incubation period, as determined by an MTT assay.

FBS Concentration (%)This compound IC50 (nM)
28.5
512.3
1020.1
2035.7

Note: This data is hypothetical and intended for illustrative purposes to demonstrate the potential trend of increased IC50 with higher serum concentrations.

Experimental Protocols

Protocol 1: Determining the Effect of Serum Concentration on this compound IC50 using an MTT Assay
  • Cell Seeding: Seed PC-3 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Media Change and Drug Addition: The next day, carefully aspirate the medium and replace it with 100 µL of fresh RPMI-1640 containing different concentrations of FBS (e.g., 2%, 5%, 10%, and 20%). To each FBS concentration group, add serial dilutions of this compound (e.g., from 0.1 nM to 1 µM). Include vehicle control (DMSO) wells for each FBS concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[4][5][6]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control for each FBS group. Plot the data and determine the IC50 values using non-linear regression analysis.

Protocol 2: Clonogenic Survival Assay
  • Cell Seeding: Plate a low density of cells (e.g., 500 cells per well of a 6-well plate) in a medium containing 10% FBS and allow them to attach overnight.

  • Drug Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound and the desired FBS concentration.

  • Incubation: Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.

  • Colony Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes. Stain the colonies with 0.5% crystal violet solution for 30 minutes.[7][8]

  • Colony Counting: Wash the plates with water, allow them to air dry, and count the number of colonies in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the control group.

Protocol 3: Western Blot for PARP Cleavage (Apoptosis Assay)
  • Cell Treatment: Seed cells in a 6-well plate and allow them to reach 70-80% confluency. Treat the cells with different concentrations of this compound in media with the desired serum concentration for 24-48 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PARP overnight at 4°C. The antibody should detect both full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa).[9][10]

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The appearance of the 89 kDa cleaved PARP fragment indicates apoptosis.

Visualizations

Sabizabulin_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cancer Cell Sabizabulin_free Free this compound Sabizabulin_bound Serum Protein-Bound This compound Sabizabulin_free->Sabizabulin_bound Equilibrium Tubulin α/β-Tubulin Dimers Sabizabulin_free->Tubulin Binds Serum_Protein Serum Proteins (e.g., Albumin) Serum_Protein->Sabizabulin_bound Binds Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Microtubule_disruption->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: this compound's mechanism and the influence of serum protein binding.

Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate (10% FBS) start->seed_cells overnight_incubation Overnight Incubation seed_cells->overnight_incubation media_change Change to Media with Varying FBS% and This compound Concentrations overnight_incubation->media_change drug_incubation 72h Incubation media_change->drug_incubation mtt_assay MTT Assay drug_incubation->mtt_assay read_absorbance Read Absorbance (570nm) mtt_assay->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the impact of serum on this compound's IC50.

Troubleshooting_Logic start Inconsistent/ High IC50 check_serum Is Serum% Consistent? start->check_serum check_lot New FBS Lot? check_serum->check_lot Yes standardize_serum Standardize Serum% check_serum->standardize_serum No check_cells Consistent Seeding? check_lot->check_cells No qualify_lot Qualify New Lot check_lot->qualify_lot Yes standardize_seeding Standardize Seeding check_cells->standardize_seeding No consider_lower_serum Consider Lowering Serum% for Assay check_cells->consider_lower_serum Yes

Caption: Troubleshooting logic for variable this compound efficacy.

References

Technical Support Center: Sabizabulin Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Sabizabulin during long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the stability and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in an experimental setting?

A1: Based on general principles of small molecule stability, the primary factors that can contribute to the degradation of this compound include:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.

  • pH: Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis or other degradation pathways.

  • Light: Exposure to UV or even ambient light can induce photolytic degradation.

  • Oxidation: Reactive oxygen species in the culture medium or exposure to air can lead to oxidative degradation.

  • Repeated Freeze-Thaw Cycles: This can lead to the physical and chemical degradation of the compound in stock solutions.[1]

  • Incompatible Solvents or Reagents: Strong acids, alkalis, and strong oxidizing or reducing agents are incompatible with this compound.[2]

Q2: How should I prepare and store this compound stock solutions to ensure long-term stability?

A2: To maintain the integrity of your this compound stock solutions, follow these guidelines:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is readily soluble, such as DMSO.

  • Storage Conditions: Store stock solutions at -20°C or -80°C for long-term stability.[1] For shorter periods (up to one month), -20°C is generally acceptable. For storage up to six months, -80°C is recommended.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[1]

  • Protection from Light and Moisture: Store aliquots in amber-colored, tightly sealed vials to protect from light and moisture.[1][2]

Q3: What is the recommended procedure for preparing working solutions of this compound for cell culture experiments?

A3: Careful preparation of working solutions is crucial for consistent experimental outcomes.

  • Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration immediately before adding it to your cell cultures.

  • Mixing: Gently mix the diluted solution by inversion or gentle vortexing to ensure homogeneity. Avoid vigorous shaking to prevent shearing of media components.

  • Immediate Use: Use the freshly prepared working solution immediately. Do not store diluted solutions in cell culture medium for extended periods.

Q4: How stable is this compound in cell culture media during a long-term experiment (e.g., several days to weeks)?

A4: While specific degradation kinetics of this compound in various cell culture media are not publicly available, the stability can be influenced by the media composition, incubation conditions (temperature, CO2, humidity), and the presence of cells and serum. It is best practice to refresh the media with freshly prepared this compound at regular intervals (e.g., every 48-72 hours) during long-term experiments to maintain a consistent concentration of the active compound.

Q5: Can components of the cell culture medium, like serum, affect this compound's stability?

A5: Yes, components of the cell culture medium can potentially impact the stability of this compound. Serum contains enzymes that could metabolize the compound. Other components, such as vitamins or metal ions, might catalyze degradation reactions. The exact interactions would need to be determined experimentally. If you suspect instability, consider reducing the serum concentration or using a serum-free medium if your cell line permits.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential this compound degradation issues in your long-term experiments.

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent or weaker than expected biological effect over time. This compound degradation in the working solution or cell culture medium.1. Prepare fresh working solutions: Always use freshly prepared dilutions of this compound for each experiment and for media changes. 2. Increase frequency of media changes: For long-term experiments, change the media with freshly prepared this compound every 24-48 hours. 3. Verify stock solution integrity: Use a fresh aliquot of your stock solution to rule out degradation of the stock.
High variability between replicate experiments. Inconsistent preparation of working solutions or degradation of the stock solution.1. Standardize dilution protocol: Ensure a consistent and validated protocol for preparing working solutions. 2. Check storage of stock solutions: Confirm that stock solutions are stored at the correct temperature, protected from light, and have not undergone multiple freeze-thaw cycles.
Complete loss of drug activity. Significant degradation of the this compound stock solution or incorrect initial concentration.1. Prepare a fresh stock solution: If degradation of the current stock is suspected, prepare a new stock solution from the solid compound. 2. Confirm stock concentration: If possible, verify the concentration of your stock solution using an appropriate analytical method (e.g., HPLC-UV).

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Medium

This protocol provides a framework for researchers to determine the stability of this compound under their specific experimental conditions.

  • Preparation of this compound-Spiked Medium:

    • Prepare a working solution of this compound in your cell culture medium of choice (e.g., DMEM, RPMI-1640) with and without serum at the highest concentration you plan to use in your experiments.

    • Prepare a "time zero" sample by immediately taking an aliquot for analysis.

  • Incubation:

    • Incubate the this compound-spiked medium under your standard cell culture conditions (e.g., 37°C, 5% CO2, humidified incubator).

  • Sample Collection:

    • Collect aliquots of the incubated medium at various time points (e.g., 24, 48, 72, 96 hours, and weekly for longer-term studies).

    • Store the collected samples at -80°C until analysis.

  • Analytical Method:

    • Analyze the concentration of this compound in the collected samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis:

    • Compare the concentration of this compound at each time point to the "time zero" sample to determine the percentage of degradation over time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_monitoring Monitoring & Analysis cluster_troubleshooting Troubleshooting prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Working Solution in Culture Medium prep_stock->prep_working add_to_cells Add to Cell Culture prep_working->add_to_cells incubate Incubate (e.g., 37°C, 5% CO2) add_to_cells->incubate media_change Periodic Media Change with Fresh this compound incubate->media_change Long-term endpoint_assay Endpoint Assay (e.g., Viability, Apoptosis) incubate->endpoint_assay media_change->incubate check_stock Check Stock Solution Integrity endpoint_assay->check_stock Inconsistent Results optimize_media_change Optimize Media Change Frequency endpoint_assay->optimize_media_change Decreasing Effect

Caption: Experimental workflow for long-term studies with this compound.

troubleshooting_logic start Inconsistent/Weak Experimental Results q1 Are you using freshly prepared working solutions for each treatment? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the media with this compound changed frequently (e.g., every 24-48h)? a1_yes->q2 solution1 Action: Prepare fresh working solutions for every experiment and media change. a1_no->solution1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Has the stock solution been subjected to multiple freeze-thaw cycles? a2_yes->q3 solution2 Action: Increase the frequency of media changes. a2_no->solution2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no solution3 Action: Prepare a new stock solution and aliquot into single-use vials. a3_yes->solution3 end Re-evaluate Experimental Results a3_no->end solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for this compound degradation issues.

References

Validation & Comparative

Comparative Efficacy of Sabizabulin and Colchicine on Tubulin Polymerization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Sabizabulin and colchicine in inhibiting tubulin polymerization, supported by available experimental data. This document details their mechanisms of action, presents quantitative data in structured tables, outlines experimental protocols, and includes visualizations to illustrate key concepts.

Introduction

Both this compound (also known as VERU-111) and colchicine are potent inhibitors of tubulin polymerization, a critical process for microtubule formation and cellular division. By targeting the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This guide offers a detailed comparative analysis of their mechanisms and efficacy.

Mechanism of Action

This compound and colchicine share a common target—the colchicine-binding site on the β-subunit of tubulin. However, this compound is reported to have a unique additional mechanism of action.

Colchicine binds to soluble tubulin dimers, forming a tubulin-colchicine complex. This complex then incorporates into the growing ends of microtubules, physically blocking the addition of new tubulin dimers and thereby inhibiting polymerization. At higher concentrations, colchicine can induce microtubule depolymerization.

This compound also binds to the colchicine-binding site on β-tubulin. Notably, it is also reported to bind to α-tubulin, leading to the cross-linking of α and β tubulin subunits.[1] This cross-linking action is a distinguishing feature that contributes to its potent inhibition of microtubule formation and induction of microtubule depolymerization.[1]

Below is a diagram illustrating the distinct mechanisms of action.

Mechanism of Tubulin Polymerization Inhibition cluster_this compound This compound cluster_colchicine Colchicine s_tubulin α/β-Tubulin Dimer s_bind Binds to Colchicine Site (β-tubulin) & α-tubulin s_tubulin->s_bind s_crosslink Cross-links α and β subunits s_bind->s_crosslink s_inhibit Inhibition of Polymerization s_crosslink->s_inhibit c_tubulin α/β-Tubulin Dimer c_bind Binds to Colchicine Site (β-tubulin) c_tubulin->c_bind c_complex Forms Tubulin-Colchicine Complex c_bind->c_complex c_inhibit Inhibition of Polymerization c_complex->c_inhibit

Caption: Comparative mechanism of this compound and Colchicine on tubulin.

Quantitative Efficacy Data

Anti-Proliferative Activity (IC50)

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound (VERU-111) and colchicine in different cancer cell lines, demonstrating their potent anti-cancer activities.

Cell LineCancer TypeThis compound (VERU-111) IC50 (nM)Colchicine IC50 (nM)Reference
MDA-MB-231Triple-Negative Breast Cancer8.2 - 9.69.8 - 17.5[2][3]
MDA-MB-468Triple-Negative Breast Cancer8.2 - 9.69.8 - 17.5[2]
SKOV3Ovarian Cancer1.8-[4]
OVCAR3Ovarian Cancer10.5-[4]
A549Non-Small Cell Lung Cancer29.0 - 178.0Similar potency to VERU-111[5]
M14Melanoma5.6-[3]
A375Melanoma10.4-[3]

Note: A direct IC50 value for colchicine in a tubulin polymerization assay is reported in one study as 8.1 µM.[6] Other studies have reported IC50 values for colchicine derivatives and other colchicine-binding site inhibitors in the low micromolar range for in vitro tubulin polymerization.

Experimental Protocols

A standardized in vitro tubulin polymerization assay is crucial for the direct comparative evaluation of inhibitors. Below is a detailed methodology for such an assay.

In Vitro Tubulin Polymerization Assay

This assay measures the extent of tubulin polymerization over time by monitoring the change in turbidity or fluorescence.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9, with 1 mM GTP)

  • Glycerol

  • Test compounds (this compound, Colchicine) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate, UV-transparent

  • Temperature-controlled spectrophotometer or fluorometer

Procedure:

  • Preparation of Tubulin: Reconstitute lyophilized tubulin in G-PEM buffer on ice to a final concentration of 3-5 mg/mL.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the desired concentrations of the test compounds (this compound and colchicine) and a vehicle control (e.g., DMSO).

  • Initiation of Polymerization: Add the cold tubulin solution to each well.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 350 nm every minute for 60-90 minutes. For fluorescence-based assays, a fluorescent reporter that binds to polymerized tubulin can be used.

  • Data Analysis: Plot the absorbance (or fluorescence) as a function of time. The rate of polymerization and the maximum polymer mass can be determined. The IC50 value is calculated as the concentration of the inhibitor that reduces the rate or extent of polymerization by 50%.

The following diagram outlines the workflow for a typical tubulin polymerization assay.

Tubulin Polymerization Assay Workflow prep Prepare Reagents (Tubulin, Buffers, Compounds) setup Set up Reactions in 96-well Plate on Ice prep->setup initiate Initiate Polymerization by adding Tubulin setup->initiate measure Measure Absorbance/Fluorescence at 37°C initiate->measure analyze Analyze Data and Calculate IC50 measure->analyze

Caption: Workflow of an in vitro tubulin polymerization assay.

Conclusion

Both this compound and colchicine are highly potent inhibitors of tubulin polymerization that act via the colchicine-binding site. This compound exhibits a potentially unique mechanism involving the cross-linking of tubulin subunits.[1] While direct comparative data from biochemical assays are limited, cell-based assays consistently demonstrate that this compound has potent anti-proliferative activity in the low nanomolar range, comparable to or, in some cases, more potent than colchicine in cellular models.[2][5] The oral bioavailability and its efficacy in taxane-resistant models make this compound a promising candidate for further investigation.[2][5] For a definitive comparison of their direct effects on tubulin polymerization, a head-to-head in vitro tubulin polymerization assay as described in this guide is recommended.

References

Sabizabulin vs. Docetaxel: A Preclinical Comparison in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of Sabizabulin and Docetaxel, two microtubule-targeting agents, in the context of preclinical breast cancer research. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, efficacy in various breast cancer models, and the experimental data supporting these findings.

Overview and Mechanism of Action

Both this compound and Docetaxel are potent anti-cancer agents that exert their cytotoxic effects by disrupting microtubule dynamics, which are critical for cell division, shape, and intracellular transport.[1][2] However, they do so through distinct mechanisms, binding to different sites on the tubulin protein.

  • Docetaxel , a member of the taxane family, binds to the β-tubulin subunit of microtubules.[3][4] This binding event stabilizes the microtubule, preventing its depolymerization (disassembly).[5][6][7] The accumulation of these overly stable, non-functional microtubules disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[8][9]

  • This compound (also known as VERU-111) is a novel, orally bioavailable agent that binds to the colchicine-binding site on tubulin, at the interface between α- and β-tubulin subunits.[1][10][11] In contrast to Docetaxel, this compound inhibits microtubule polymerization (assembly), leading to microtubule depolymerization and fragmentation.[1][10] This disruption of the cytoskeleton also triggers G2/M cell cycle arrest and apoptosis.[10]

A key advantage of targeting the colchicine-binding site is the potential to circumvent common resistance mechanisms that affect taxanes.[12][13]

G cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Outcome tubulin αβ-Tubulin Dimers mt Microtubule (Dynamic Polymer) tubulin->mt Polymerization no_mt Depolymerized Tubulin tubulin->no_mt mt->tubulin Depolymerization stabilized_mt Stabilized, Non-functional Microtubules mt->stabilized_mt docetaxel Docetaxel docetaxel->mt This compound This compound This compound->tubulin Binds Colchicine Site; Prevents Polymerization arrest G2/M Phase Arrest stabilized_mt->arrest no_mt->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Comparative mechanisms of Docetaxel and this compound on microtubule dynamics.

Quantitative Data: Preclinical Efficacy

Preclinical studies have evaluated this compound's efficacy in various breast cancer models, including those resistant to taxanes. The data demonstrates potent anti-cancer activity both in vitro and in vivo.

Table 1: Comparison of General Mechanism and Properties

Feature This compound Docetaxel
Drug Class Colchicine-Binding Site Inhibitor (CBSI)[12] Taxane[2]
Target Site Colchicine site on tubulin[1][10] Taxane site on β-tubulin[3]
Effect on Microtubules Inhibits polymerization, causing depolymerization[10] Stabilizes, preventing depolymerization[5][7]
Administration Route Oral[1][12] Intravenous (IV)[7]
P-gp Substrate Poor substrate[12] Yes (subject to efflux)[14]

| Reported Preclinical Toxicity | Low; no neutropenia or neurotoxicity observed[10][12] | Hematologic, gastrointestinal, neurotoxicity[7] |

Table 2: In Vitro Efficacy in HER2+ Breast Cancer Cell Lines

Cell Line Drug IC50 Value (nM) Effect on Clonogenicity
BT474 (ER+/PR+/HER2+) This compound Low nanomolar range[12] Significant inhibition at 8 nM and 16 nM[12]
Paclitaxel Low nanomolar range[12] Significant inhibition at 8 nM and 16 nM[12]
SKBR3 (ER-/PR-/HER2+) This compound Low nanomolar range[12] Significant inhibition at 8 nM and 16 nM[12]

| | Paclitaxel | Low nanomolar range[12] | Significant inhibition at 8 nM and 16 nM[12] |

Note: The study compared this compound to Paclitaxel, another taxane with a similar mechanism to Docetaxel. The IC50 values were described as being in a "low nanomolar range" for both drugs in these HER2+ cell lines.[12]

Table 3: In Vivo Efficacy in Breast Cancer Xenograft Models

Model Drug & Dosage Key Findings
BT474 Xenograft (HER2+) This compound (17 mg/kg, PO) Significantly inhibited tumor growth relative to vehicle and was more effective than paclitaxel at reducing end-stage tumor volume and weight.[12]
Paclitaxel (10 mg/kg, IP) Inhibited tumor growth but was less effective than this compound in this model.[12]
HCI-12 PDX (HER2+ metastatic) This compound Demonstrated similar anti-metastatic efficacy to paclitaxel.[12]
Paclitaxel Demonstrated similar anti-metastatic efficacy to this compound.[12]

| TNBC PDX (Taxane-resistant) | this compound | Effectively inhibits tumor growth and metastasis.[12][15] |

PO: Per os (oral administration); IP: Intraperitoneal injection; PDX: Patient-Derived Xenograft; TNBC: Triple-Negative Breast Cancer.

Overcoming Taxane Resistance

A significant limitation in the clinical use of taxanes like Docetaxel is the development of drug resistance.[14][16] Mechanisms include the overexpression of drug efflux pumps like P-glycoprotein (P-gp) and specific mutations or isotype changes in tubulin.[14]

This compound has shown significant promise in overcoming these challenges for several reasons:

  • Different Binding Site : By targeting the colchicine site, it remains effective even when taxane-binding sites are altered.[12]

  • Poor P-gp Substrate : this compound is not effectively removed from the cancer cell by P-gp efflux pumps, a common mechanism of taxane resistance.[10][12]

  • Efficacy in Resistant Models : Studies confirm that this compound retains its potent anti-cancer activity in preclinical models of taxane-resistant triple-negative and HER2+ breast cancer.[12][15][17]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the preclinical comparison of this compound and Docetaxel.

A. In Vitro Cell Proliferation Assay (IC50 Determination)

  • Cell Seeding : Breast cancer cell lines (e.g., BT474, SKBR3) are seeded into 96-well plates at a predetermined density and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Drug Treatment : Cells are treated with a serial dilution of this compound or Docetaxel, with concentrations spanning several orders of magnitude. A vehicle control (e.g., DMSO) is also included.

  • Incubation : The plates are incubated for a period of 72 hours to allow for the drugs' cytotoxic effects to manifest.

  • Viability Assessment : Cell viability is measured using a colorimetric assay such as MTT or MTS, or a fluorescence-based assay. The absorbance or fluorescence is read using a plate reader.

  • Data Analysis : The results are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

B. In Vivo Orthotopic Xenograft Study

  • Cell Implantation : Female, immunodeficient mice (e.g., NSG mice) are anesthetized. A suspension of human breast cancer cells (e.g., BT474) is injected into the mammary fat pad.

  • Tumor Growth : Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³). Tumor volume is calculated regularly using caliper measurements (Volume = 0.5 x Length x Width²).

  • Randomization & Treatment : Once tumors reach the target size, mice are randomized into treatment groups (e.g., Vehicle, this compound, Docetaxel).

    • This compound is administered orally (PO), typically daily, at a specified dose (e.g., 17 mg/kg).[12]

    • Docetaxel (or Paclitaxel) is administered via intraperitoneal (IP) or intravenous (IV) injection on a specified schedule (e.g., 10 mg/kg).[12]

  • Monitoring : Tumor volume and animal body weight are monitored throughout the study (e.g., twice weekly) to assess efficacy and toxicity.

  • Endpoint Analysis : At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized. Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

G start Start: Immunodeficient Mice implant Orthotopic Implantation of Breast Cancer Cells (e.g., BT474 into mammary fat pad) start->implant grow Tumor Growth Monitoring (Wait for tumors to reach ~150 mm³) implant->grow randomize Randomize into Treatment Groups grow->randomize group1 Group 1: Vehicle Control (PO/IP) randomize->group1 group2 Group 2: This compound (Oral) randomize->group2 group3 Group 3: Docetaxel (IP/IV) randomize->group3 monitor Monitor Tumor Volume & Body Weight (2x/week) randomize->monitor endpoint Study Endpoint: Euthanize & Excise Tumors monitor->endpoint analysis Analysis: Compare Tumor Weights, Volumes, & Metastasis endpoint->analysis

Caption: General workflow for an in vivo breast cancer xenograft study.

Conclusion

In preclinical breast cancer models, this compound emerges as a potent, orally bioavailable microtubule-targeting agent with a distinct mechanism of action from Docetaxel. While both drugs effectively induce apoptosis by disrupting microtubule function, this compound's ability to inhibit tubulin polymerization at the colchicine-binding site provides a crucial advantage in overcoming common taxane-resistance mechanisms.[10][12] Preclinical data show its efficacy is comparable, and in some cases superior, to taxanes in inhibiting tumor growth and metastasis.[12] Furthermore, its favorable preclinical safety profile, notably the absence of neurotoxicity and myelosuppression, suggests it could be a well-tolerated alternative or successor to taxane-based therapies in breast cancer treatment.[10][12]

References

Sabizabulin: A Novel Microtubule Disruptor with a Favorable Neurotoxicity Profile Compared to Taxanes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers and drug development professionals.

Sabizabulin, a novel oral cytoskeleton disruptor, has demonstrated promising anti-cancer activity with a notable absence of neurotoxicity in clinical trials, a significant advantage over the widely used taxane class of chemotherapeutics. This guide provides a comprehensive comparison of this compound and taxanes, focusing on their differential effects on the nervous system, underlying mechanisms of action, and the experimental frameworks for evaluating neurotoxicity.

I. Comparative Analysis of Neurotoxicity

Clinical data consistently highlights a key differentiator between this compound and taxanes: the incidence of chemotherapy-induced peripheral neuropathy (CIPN).

This compound: Across Phase Ib/II clinical studies in men with metastatic castration-resistant prostate cancer (mCRPC), no instances of neurotoxicity have been observed with this compound treatment.[1][2][3][4][5] This favorable safety profile has been a consistent finding in the clinical development of this compound.[1][2][3][4][5]

Taxanes: In stark contrast, taxanes, including paclitaxel, docetaxel, and nab-paclitaxel, are well-known for inducing significant and often dose-limiting peripheral neuropathy. The incidence and severity of CIPN vary among different taxanes and treatment regimens.

A meta-analysis of 19 clinical trials involving 2,878 cancer patients treated with nab-paclitaxel reported an overall incidence of all-grade peripheral neuropathy of 51.0% and high-grade (Grade ≥3) peripheral neuropathy of 12.4%.[6][7] Studies directly comparing taxanes have shown that paclitaxel may be associated with more severe sensory neuropathy than docetaxel.[8][9] In a study of lung cancer patients, grade ≥3 CIPN was observed in 8% of the 1,998 patients, with rates varying by the specific taxane-containing regimen.[10] Another study focusing on Black patients with early breast cancer reported that 44% of patients in the paclitaxel arm experienced grade 2 or higher TIPN, compared to 25% in the docetaxel arm.[8]

The following table summarizes the reported incidence of peripheral neuropathy for this compound and various taxanes.

DrugIncidence of All-Grade Peripheral NeuropathyIncidence of High-Grade (≥3) Peripheral NeuropathyCancer Type (in cited studies)
This compound 0%[1][2][3][4][5]0%[1][2][3][4][5]Metastatic Castration-Resistant Prostate Cancer
Nab-paclitaxel 51.0%[6][7]12.4%[6][7]Various Cancers (Meta-analysis)
Paclitaxel Higher incidence of severe sensory neuropathy compared to docetaxel[8][9]9.4% (Grade ≥3)[8]Breast Cancer
Docetaxel Lower incidence of severe sensory neuropathy compared to paclitaxel[8][9]1.7% (Grade ≥3)[8]Breast Cancer
Carboplatin-paclitaxel -10% (Grade ≥3)[10]Lung Cancer
Cisplatin-paclitaxel -5% (Grade ≥3)[10]Lung Cancer

II. Differentiating the Molecular Mechanisms of Action

The stark contrast in neurotoxicity profiles between this compound and taxanes can be attributed to their distinct molecular interactions with tubulin, the fundamental protein component of microtubules.

This compound: A Colchicine-Site Binding Agent

This compound is a microtubule destabilizing agent that binds to the colchicine-binding site on the β-tubulin subunit, at the interface with the α-tubulin subunit.[11][12][13][14][15] This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network, cell cycle arrest, and ultimately, apoptosis of cancer cells.[2]

Taxanes: Microtubule Stabilizing Agents

In contrast, taxanes (e.g., paclitaxel, docetaxel) are microtubule stabilizing agents. They bind to a different site on the β-tubulin subunit, known as the taxane-binding site. This interaction promotes the assembly of tubulin into hyper-stable microtubules and prevents their depolymerization. This disruption of normal microtubule dynamics also leads to cell cycle arrest and apoptosis.

The distinct binding sites and mechanisms of action are visualized in the following diagram:

Differential Tubulin Binding and Mechanism of Action cluster_this compound This compound (Microtubule Destabilizer) cluster_taxane Taxanes (Microtubule Stabilizer) s_tubulin α/β-Tubulin Dimer s_no_polymerization Inhibition of Microtubule Polymerization s_tubulin->s_no_polymerization Leads to s_this compound This compound s_colchicine_site Colchicine Binding Site s_this compound->s_colchicine_site Binds to s_colchicine_site->s_tubulin s_disrupted_mt Disrupted Microtubules s_no_polymerization->s_disrupted_mt s_apoptosis Apoptosis s_disrupted_mt->s_apoptosis t_tubulin α/β-Tubulin Dimer t_hyperstabilization Hyperstabilization of Microtubules t_tubulin->t_hyperstabilization Leads to t_taxane Taxane t_taxane_site Taxane Binding Site t_taxane->t_taxane_site Binds to t_taxane_site->t_tubulin t_stable_mt Non-functional Microtubules t_hyperstabilization->t_stable_mt t_apoptosis Apoptosis t_stable_mt->t_apoptosis

Caption: Differential binding sites and mechanisms of this compound and taxanes on tubulin.

III. Experimental Protocols for Assessing Neurotoxicity

A thorough evaluation of neurotoxicity in clinical trials is crucial. While specific details of the neurotoxicity assessment protocol for the this compound trials are not extensively published, standard methodologies for evaluating chemotherapy-induced peripheral neuropathy (CIPN) provide a framework for comparison.

Key Experimental Methodologies:

  • Clinician-Reported Outcomes: The most widely used tool in clinical trials is the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE). This scale grades the severity of neuropathy from 1 (asymptomatic) to 5 (death).

  • Patient-Reported Outcomes (PROs): These are essential for capturing the patient's experience of neuropathic symptoms. Commonly used validated questionnaires include:

    • EORTC QLQ-CIPN20: A 20-item questionnaire assessing sensory, motor, and autonomic symptoms.

    • FACT/GOG-Ntx (Functional Assessment of Cancer Therapy/Gynecologic Oncology Group-Neurotoxicity): A subscale that evaluates the impact of neurotoxicity on daily activities.

  • Objective Neurological Assessments:

    • Nerve Conduction Studies (NCS): Measure the speed and strength of electrical signals traveling through nerves, providing objective evidence of nerve damage.

    • Quantitative Sensory Testing (QST): Assesses the perception of various sensory stimuli (e.g., vibration, temperature) to detect sensory nerve dysfunction.

    • Neurological Examination: A physical examination by a clinician to assess reflexes, strength, sensation, and balance.

The workflow for assessing CIPN in a clinical trial setting is illustrated below:

Workflow for Assessing Chemotherapy-Induced Peripheral Neuropathy cluster_assessments Assessment Tools start Patient Enrollment baseline Baseline Neurological Assessment start->baseline treatment Chemotherapy Administration (this compound or Taxane) baseline->treatment pro Patient-Reported Outcomes (e.g., EORTC QLQ-CIPN20) baseline->pro cro Clinician-Reported Outcomes (e.g., NCI-CTCAE) baseline->cro obj Objective Tests (e.g., Nerve Conduction Studies) baseline->obj monitoring Ongoing Monitoring (Each Cycle) treatment->monitoring end_of_treatment End-of-Treatment Assessment treatment->end_of_treatment monitoring->treatment monitoring->pro monitoring->cro follow_up Long-Term Follow-up end_of_treatment->follow_up end_of_treatment->pro end_of_treatment->cro end_of_treatment->obj follow_up->pro follow_up->cro

Caption: A generalized workflow for the assessment of CIPN in clinical trials.

IV. Conclusion

The available evidence strongly suggests that this compound possesses a significantly more favorable neurotoxicity profile than taxanes. This lack of neurotoxicity, a common and debilitating side effect of taxane-based chemotherapies, positions this compound as a potentially safer alternative for cancer patients. The distinct molecular mechanism of this compound, targeting the colchicine-binding site on tubulin, likely underlies this improved safety profile. Further research, including detailed publications of the neurotoxicity assessment methodologies from the this compound clinical trials, will provide a more complete picture and further validate its neurological safety. For researchers and clinicians, the development of effective anti-cancer agents with minimal neurotoxicity, such as this compound appears to be, represents a critical advancement in oncology.

References

Sabizabulin: Circumventing P-glycoprotein Mediated Drug Resistance in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of Sabizabulin's performance against traditional chemotherapeutics in overcoming a critical mechanism of cancer drug resistance.

Researchers in oncology are in a continuous battle against the development of drug resistance in cancer cells, a major impediment to successful chemotherapy. One of the most well-documented mechanisms of resistance is the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. This compound (formerly VERU-111), a novel, orally bioavailable tubulin inhibitor, has emerged as a promising agent that can effectively bypass this resistance mechanism. This guide provides a comparative analysis of this compound's efficacy in overcoming P-gp mediated drug resistance, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Evading the Efflux Pump: this compound's Key Advantage

The primary mechanism by which this compound overcomes P-gp mediated drug resistance is straightforward: it is not a substrate for the P-gp transporter.[1][2] Unlike many conventional chemotherapeutics, such as taxanes, which are recognized and actively pumped out of the cell by P-gp, this compound's chemical structure allows it to evade this efflux mechanism. This fundamental difference enables this compound to accumulate to effective cytotoxic concentrations within cancer cells that have developed resistance to other drugs.

Furthermore, this compound's mode of action as a colchicine-binding site inhibitor presents an alternative mechanism of disrupting microtubule dynamics compared to taxanes, which bind to a different site on tubulin. This distinction may also contribute to its efficacy in taxane-resistant cancers where resistance may be multifactorial and not solely dependent on P-gp overexpression.

Quantitative Comparison: this compound vs. Paclitaxel in P-gp Overexpressing Cancer Cells

To quantitatively assess this compound's ability to overcome P-gp mediated resistance, its cytotoxic activity was compared with that of Paclitaxel, a known P-gp substrate, in both taxane-sensitive and taxane-resistant triple-negative breast cancer (TNBC) cell lines. The taxane-resistant cell lines are characterized by the overexpression of P-glycoprotein. The half-maximal inhibitory concentration (IC50) was determined for each compound in these cell lines.

Cell LineDrugIC50 (nM) ± SEM
MDA-MB-231 (Parental) Paclitaxel4.5 ± 0.5
VERU-111 (this compound) 8.1 ± 0.5
MDA-MB-231-TxR (Taxane-Resistant) Paclitaxel104.7 ± 11.6
VERU-111 (this compound) 8.5 ± 0.5
Hs578T (Parental) Paclitaxel5.1 ± 0.4
VERU-111 (this compound) 14.2 ± 1.1
Hs578T-TxR (Taxane-Resistant) Paclitaxel109.1 ± 10.1
VERU-111 (this compound) 15.2 ± 0.8
SUM159 (Parental) Paclitaxel5.0 ± 0.3
VERU-111 (this compound) 10.1 ± 0.6
SUM159-TxR (Taxane-Resistant) Paclitaxel115.4 ± 12.3
VERU-111 (this compound) 11.2 ± 0.7
MDA-MB-468 (Parental) Paclitaxel4.8 ± 0.6
VERU-111 (this compound) 12.5 ± 0.9
MDA-MB-468-TxR (Taxane-Resistant) Paclitaxel112.8 ± 11.5
VERU-111 (this compound) 13.1 ± 0.8

Data adapted from Krutilina, R.I., et al. (2024). Biological activity of a stable 6-aryl-2-benzoyl-pyridine colchicine-binding site inhibitor, 60c, in metastatic, triple-negative. bioRxiv.

The data clearly demonstrates that while the taxane-resistant (TxR) cell lines exhibit a dramatic increase in their IC50 values for Paclitaxel (indicating strong resistance), the IC50 values for this compound (VERU-111) remain largely unchanged between the parental and resistant cell lines. This provides compelling quantitative evidence of this compound's ability to effectively kill cancer cells irrespective of their P-gp expression status.

Visualizing the Mechanism of Resistance and Evasion

The following diagrams illustrate the conceptual difference between a P-gp substrate and a non-substrate in a cancer cell overexpressing P-glycoprotein.

P_gp_Efflux cluster_cell Cancer Cell Drug_Substrate Drug Substrate (e.g., Paclitaxel) Pgp P-glycoprotein (Efflux Pump) Drug_Substrate->Pgp Enters Cell This compound This compound Target Microtubules (Cellular Target) This compound->Target Enters Cell & Reaches Target Extracellular Extracellular Space Pgp->Extracellular Effluxed

Caption: P-gp mediated efflux of a drug substrate versus this compound's evasion.

Experimental Protocols

While specific, detailed protocols for the assays confirming this compound as a non-substrate for P-gp are not publicly available in extensive detail, the following are generalized methodologies for key experiments used to characterize P-gp interaction.

Cell Viability and IC50 Determination (MTS Assay)

This assay is used to measure the cytotoxic effects of a compound on cancer cells and to determine the IC50 value.

Methodology:

  • Cell Seeding: Plate cancer cells (both parental and P-gp overexpressing lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the test compounds (e.g., this compound, Paclitaxel) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration. Determine the IC50 value using non-linear regression analysis.

P-glycoprotein Efflux Assay (Calcein-AM or Rhodamine 123 Assay)

This functional assay determines whether a compound is a substrate or an inhibitor of P-gp by measuring the accumulation of a fluorescent P-gp substrate.

Methodology:

  • Cell Preparation: Harvest and wash P-gp overexpressing cells and resuspend them in an appropriate buffer.

  • Compound Incubation: Pre-incubate the cells with the test compound (to test for inhibitory activity) or a known P-gp inhibitor (e.g., Verapamil) as a positive control.

  • Fluorescent Substrate Loading: Add a fluorescent P-gp substrate, such as Calcein-AM or Rhodamine 123, to the cell suspension and incubate to allow for cellular uptake.

  • Efflux Period: Pellet the cells by centrifugation, remove the supernatant, and resuspend them in a fresh, warm buffer (with or without the test compound/inhibitor) to initiate the efflux period.

  • Fluorescence Measurement: After a defined efflux period, measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: Compare the fluorescence intensity of cells treated with the test compound to that of control cells. An increase in fluorescence indicates inhibition of P-gp efflux. To determine if a compound is a substrate, a competition assay would be performed where the compound's ability to compete with the fluorescent substrate for efflux is measured.

Logical Workflow for Assessing P-gp Interaction

The following diagram outlines the logical workflow for determining a compound's interaction with P-glycoprotein.

Pgp_Workflow Start Start: New Compound Cytotoxicity Cytotoxicity Assay (Parental vs. P-gp Overexpressing Cells) Start->Cytotoxicity IC50_Ratio Calculate IC50 Ratio (Resistant / Parental) Cytotoxicity->IC50_Ratio Efflux_Assay P-gp Efflux Assay (e.g., Calcein-AM, Rhodamine 123) IC50_Ratio->Efflux_Assay Further Investigation Substrate Conclusion: Compound is a P-gp Substrate IC50_Ratio->Substrate Ratio >> 1 Non_Substrate Conclusion: Compound is NOT a P-gp Substrate IC50_Ratio->Non_Substrate Ratio ≈ 1 ATPase_Assay P-gp ATPase Activity Assay Efflux_Assay->ATPase_Assay Inhibitor Conclusion: Compound is a P-gp Inhibitor Efflux_Assay->Inhibitor Increased Substrate Accumulation ATPase_Assay->Substrate Stimulation of ATPase Activity ATPase_Assay->Inhibitor Inhibition of ATPase Activity

Caption: Workflow for characterizing compound interaction with P-glycoprotein.

Conclusion

References

Synergistic Potential of Sabizabulin and Lapatinib in HER2+ Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical evidence for the synergistic effects of sabizabulin in combination with lapatinib for the treatment of HER2-positive (HER2+) breast cancer. The data presented is based on published experimental findings and aims to offer an objective comparison with alternative therapeutic strategies, supported by detailed methodologies and visual representations of the underlying biological mechanisms.

Executive Summary

Preclinical studies have demonstrated a synergistic relationship between this compound, a novel oral colchicine binding site inhibitor, and lapatinib, a dual tyrosine kinase inhibitor of EGFR and HER2, in HER2+ breast cancer cell lines. This synergy was observed in both lapatinib-sensitive and lapatinib-resistant models, suggesting a potential new therapeutic strategy for patients with HER2+ breast cancer. Notably, this synergistic effect was not observed when combining the conventional microtubule inhibitor, paclitaxel, with lapatinib, highlighting a unique advantage of this compound.

Comparative Efficacy of this compound and Lapatinib Combination

While specific quantitative Combination Index (CI) values were not reported in the primary literature, the synergistic interaction between this compound and lapatinib was qualitatively established through isobologram analysis. The following tables summarize the key findings from in vitro studies.

Table 1: Synergistic Effects of this compound and Lapatinib on Cell Proliferation

Cell LineHER2 StatusLapatinib SensitivityThis compound CombinationPaclitaxel CombinationKey Finding
AU565HER2+SensitiveSynergisticNot SynergisticThis compound enhances the anti-proliferative effect of lapatinib.
JIMT-1HER2+ResistantSynergisticNot SynergisticThis compound can overcome lapatinib resistance.

Table 2: Effects of this compound and Lapatinib on Cell Migration

Cell LineTreatmentOutcome
JIMT-1This compound + LapatinibTrend towards enhanced repression of wound healing compared to Paclitaxel + Lapatinib.

Experimental Protocols

The following methodologies were employed in the key preclinical studies evaluating the synergistic effects of this compound and lapatinib.

Cell Lines and Culture
  • Cell Lines: AU565 (lapatinib-sensitive, HER2+) and JIMT-1 (lapatinib-resistant, HER2+) human breast cancer cell lines were used.

  • Culture Conditions: Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO2.

Drug Combination and Synergy Analysis
  • Method: Isobologram analysis was used to determine the nature of the drug interaction.

  • Procedure: The IC30 (concentration that inhibits 30% of cell growth) of this compound was held constant while cells were treated with increasing concentrations of lapatinib.

  • Data Analysis: The Combination Index (CI) was calculated. A CI value of less than 1.0 indicates a synergistic effect, a CI value equal to 1.0 indicates an additive effect, and a CI value greater than 1.0 indicates an antagonistic effect.[1]

Cell Proliferation Assay
  • Assay: MTS assay was used to measure cell viability.

  • Procedure: Cells were seeded in 96-well plates and treated with various concentrations of this compound, lapatinib, or their combination. After a specified incubation period, MTS reagent was added, and the absorbance was measured to determine the percentage of viable cells relative to untreated controls.

Wound Healing (Migration) Assay
  • Assay: A scratch assay was performed to assess cell migration.

  • Procedure: A "wound" was created in a confluent monolayer of cells. The cells were then treated with the drug combinations, and the closure of the wound was monitored and imaged over time. The rate of wound closure was quantified to determine the effect of the treatments on cell migration.

Mechanistic Insights and Signaling Pathways

The synergistic effect of this compound and lapatinib is thought to arise from their distinct but complementary mechanisms of action targeting key pathways in HER2+ breast cancer.

This compound: As a colchicine binding site inhibitor, this compound disrupts microtubule polymerization.[2] This leads to cell cycle arrest and apoptosis. Microtubules are also crucial for intracellular trafficking, including the transport of signaling molecules and receptors.

Lapatinib: Lapatinib is a reversible dual tyrosine kinase inhibitor that targets both the epidermal growth factor receptor (EGFR) and HER2.[3] By inhibiting these receptors, lapatinib blocks downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation, survival, and differentiation.[3][4]

The proposed synergistic mechanism involves the dual disruption of both the HER2 signaling cascade by lapatinib and the essential cellular machinery (microtubules) by this compound, leading to a more potent anti-cancer effect than either agent alone.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K MAPK RAS-RAF-MEK-ERK (MAPK Pathway) HER2->MAPK EGFR EGFR EGFR->PI3K EGFR->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Inhibition mTOR->Apoptosis MAPK->Proliferation MAPK->Apoptosis Microtubules Microtubules Lapatinib Lapatinib Lapatinib->HER2 Lapatinib->EGFR This compound This compound This compound->Microtubules

Caption: HER2 signaling pathway and points of inhibition by lapatinib and this compound.

Experimental Workflow

The general workflow for assessing the synergistic effects of this compound and lapatinib in preclinical models is outlined below.

Experimental_Workflow start Start: HER2+ Breast Cancer Cell Lines (AU565, JIMT-1) culture Cell Culture & Seeding start->culture treatment Drug Treatment: - this compound (IC30) - Lapatinib (Dose-response) - Combination culture->treatment assay Cell-based Assays: - Proliferation (MTS) - Migration (Wound Healing) treatment->assay analysis Data Analysis: - Dose-response curves - Isobologram - Combination Index (CI) Calculation assay->analysis result Results: - Determination of Synergy, Additivity, or Antagonism analysis->result

Caption: Workflow for in vitro synergy testing of this compound and lapatinib.

Conclusion and Future Directions

The preclinical evidence strongly suggests a synergistic anti-cancer effect when combining this compound with lapatinib in HER2+ breast cancer models, including those resistant to lapatinib. This combination presents a promising avenue for future clinical investigation. Further studies are warranted to elucidate the precise molecular mechanisms underlying this synergy and to evaluate the efficacy and safety of this combination in in vivo models and ultimately in clinical trials for patients with HER2+ breast cancer. The unique synergistic interaction of this compound, as opposed to paclitaxel, with lapatinib underscores the potential of this novel microtubule inhibitor to enhance the efficacy of targeted therapies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.